Product packaging for N,N-Diformylmescaline(Cat. No.:)

N,N-Diformylmescaline

Cat. No.: B10854090
M. Wt: 267.28 g/mol
InChI Key: ONCGKRHDZQPRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Diformylmescaline is a novel analogue of the classical serotonergic hallucinogen mescaline, recently identified in forensic seizures . This compound is of significant value in analytical chemistry and forensic science research, primarily serving as a high-purity reference standard for the identification and quantification of novel psychoactive substances (NPS) in seized materials . Its mechanism of action is proposed to be linked to its role as a potential prodrug; studies indicate that this compound can undergo degradation to N-formylmescaline and further to mescaline under acidic conditions, suggesting it may exert its psychoactive effects indirectly through this metabolic pathway . Research applications include studying the stability and degradation pathways of phenethylamine derivatives, elucidating the metabolism of novel mescaline analogs, and investigating structure-activity relationships at serotonin receptors, such as the 5-HT2A receptor, which is known to be a key target for phenethylamine compounds . This product is labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research and is not intended for diagnostic or therapeutic use, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO5 B10854090 N,N-Diformylmescaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide

InChI

InChI=1S/C13H17NO5/c1-17-11-6-10(4-5-14(8-15)9-16)7-12(18-2)13(11)19-3/h6-9H,4-5H2,1-3H3

InChI Key

ONCGKRHDZQPRFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN(C=O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the mechanism of action, receptor binding profile, and pharmacokinetics of N,N-Diformylmescaline is presently scarce. This document synthesizes the available preliminary data and provides a scientifically grounded, hypothetical framework based on its identity as a novel analog of mescaline and its observed chemical instability.

**Executive Summary

This compound is a recently identified analog of the classic psychedelic, mescaline.[1] Current evidence strongly suggests that this compound functions as a prodrug to mescaline. It is chemically unstable in acidic and basic conditions, degrading first to N-formylmescaline and subsequently to mescaline.[1] Therefore, its pharmacological effects are likely attributable to the actions of its primary active metabolite, mescaline, on the central nervous system. This guide will focus on the proposed metabolic activation of this compound and the established mechanism of action of mescaline.

**Proposed Metabolic Pathway and Mechanism of Action

The central hypothesis is that this compound undergoes in vivo hydrolysis to yield mescaline. This biotransformation is a critical step for its pharmacological activity.

cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism (e.g., in Stomach Acid) cluster_action Pharmacological Action This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Hydrolysis (-CHO) Mescaline Mescaline N-Formylmescaline->Mescaline Hydrolysis (-CHO) Serotonin (B10506) 2A Receptor (5-HT2A) Serotonin 2A Receptor (5-HT2A) Mescaline->Serotonin 2A Receptor (5-HT2A) Agonism Psychedelic Effects Psychedelic Effects Serotonin 2A Receptor (5-HT2A)->Psychedelic Effects

Proposed metabolic activation pathway of this compound.

Once mescaline is liberated, it is believed to exert its effects primarily through agonism at serotonin receptors, with a notable affinity for the 5-HT2A receptor. The interaction with this receptor is a hallmark of classic psychedelics and is thought to mediate their profound effects on perception, cognition, and mood.

Quantitative Data: Receptor Binding Profiles

Direct receptor binding data for this compound is not available in the published literature. However, data for mescaline and its derivatives provide a valuable reference for understanding the potential targets. Generally, mescaline and related phenethylamines show moderate to low affinity for a range of serotonergic receptors.

CompoundReceptorKi (nM)AgonismReference
Mescaline Analog (MDFM)5-HT2B- (EC50 = 88-210)Partial Agonist[2]
Mescaline Analog (TFM)5-HT2A150-550Partial Agonist[2]
Mescaline Analog (TFM)5-HT2B- (EC50 = 88-210)Partial Agonist[2]
Mescaline Analog (MAL)5-HT2A150-550Full Agonist[2][3]
Mescaline Analog (BZ)5-HT2A150-550Partial Agonist[2][3]

Note: Ki represents the binding affinity, where a lower value indicates a higher affinity. EC50 is the concentration required to elicit a half-maximal response.

Experimental Protocols

As there are no specific published studies on the mechanism of action of this compound, this section outlines a hypothetical experimental workflow to characterize its pharmacological profile.

1. In Vitro Stability and Metabolism Assay

  • Objective: To confirm the prodrug hypothesis and determine the rate of conversion to mescaline.

  • Methodology:

    • Incubate this compound in simulated gastric fluid (acidic pH) and simulated intestinal fluid (neutral/basic pH).

    • Collect samples at various time points.

    • Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of this compound, N-formylmescaline, and mescaline.

    • The degradation of the parent compound and the appearance of metabolites over time will confirm the metabolic pathway.[1]

2. Radioligand Binding Assays

  • Objective: To determine the binding affinities of this compound and its metabolites for a panel of relevant CNS receptors.

  • Methodology:

    • Utilize cell membranes expressing specific human receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, adrenergic α1A, α2A, and dopaminergic D2).[3]

    • Perform competitive binding assays using a known radioligand for each receptor and varying concentrations of the test compounds (this compound, N-formylmescaline, and mescaline).

    • Calculate the Ki values from the competition curves to determine binding affinities.

3. In Vitro Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compounds at key receptors identified in the binding assays.

  • Methodology:

    • Use cells transfected with the receptor of interest (e.g., 5-HT2A) and a reporter system (e.g., calcium flux assay).

    • Apply varying concentrations of the test compounds and measure the cellular response.

    • Determine the EC50 (potency) and Emax (efficacy) to classify the compounds as full or partial agonists.[2]

cluster_workflow Experimental Workflow for Characterization start This compound (Test Compound) stability In Vitro Stability Assay (Simulated Gastric/Intestinal Fluid) start->stability binding Radioligand Binding Assays (Determine Receptor Affinities) start->binding Parent Compound lcms LC-MS Analysis (Quantify Parent & Metabolites) stability->lcms lcms->binding Identified Metabolites functional In Vitro Functional Assays (Determine Agonist/Antagonist Activity) binding->functional High-Affinity Targets invivo In Vivo Animal Studies (e.g., Head-Twitch Response in Rodents) functional->invivo pk Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) invivo->pk end Comprehensive Pharmacological Profile pk->end

Hypothetical experimental workflow for this compound.

Signaling Pathways of Mescaline (as the Putative Active Metabolite)

The psychedelic effects of mescaline are primarily mediated by its agonistic activity at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in intracellular calcium.

cluster_pathway Mescaline-Induced 5-HT2A Receptor Signaling Mescaline Mescaline 5HT2A 5-HT2A Receptor Mescaline->5HT2A Binds & Activates Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates CellularResponse Altered Neuronal Excitability & Gene Expression Ca2->CellularResponse PKC->CellularResponse

Simplified 5-HT2A receptor signaling pathway activated by mescaline.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a prodrug of mescaline. Its mechanism of action is therefore likely indirect and dependent on its conversion to mescaline. The primary pharmacological effects are expected to mirror those of mescaline, centering on agonism at the 5-HT2A receptor.

Future research should focus on empirically testing the prodrug hypothesis through controlled in vitro and in vivo metabolic studies. A comprehensive receptor binding and functional assay panel for this compound and its metabolites is necessary to build a complete pharmacological profile. These studies will be critical in understanding the potency, duration of action, and potential therapeutic applications of this novel mescaline analog.

References

N,N-Diformylmescaline: A Comprehensive Analysis of its Potential as a Mescaline Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent findings have brought N,N-Diformylmescaline, a novel analog of mescaline, to the forefront of psychedelic research, proposing it as a potential prodrug for its parent compound. This technical guide provides an in-depth analysis of the available scientific evidence supporting this hypothesis. The core of this analysis is built upon the initial discovery and stability studies of this compound, which indicate a pH-dependent degradation pathway to mescaline. This document consolidates the current understanding, presents available data in a structured format, outlines key experimental methodologies, and provides a visual representation of the proposed metabolic pathway. The information contained herein is intended to serve as a foundational resource for researchers engaged in the study of psychedelic compounds and the development of novel psychoactive substance analogs.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic compound known for its hallucinogenic effects, primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor. The exploration of mescaline analogs is a growing area of research, driven by the desire to understand structure-activity relationships and to develop compounds with modified pharmacokinetic and pharmacodynamic profiles. This compound has recently been identified and is of particular interest due to its potential to act as a prodrug, a molecule that undergoes biotransformation into a pharmacologically active substance. This guide examines the evidence for this compound's role as a prodrug for mescaline.

Evidence for this compound as a Prodrug

The primary evidence for this compound acting as a prodrug for mescaline comes from a study that identified this novel analog and investigated its stability. The research indicated that this compound is unstable in both acidic and basic conditions, breaking down sequentially to N-formylmescaline and then to mescaline. This degradation pathway suggests that upon ingestion and exposure to the acidic environment of the stomach, this compound could be converted to mescaline, thereby delivering the active compound to the body.

Chemical Instability and Degradation Pathway

The instability of this compound in solution is a key indicator of its prodrug potential. The proposed degradation is a two-step hydrolysis process:

  • Step 1: Hydrolysis to N-formylmescaline. Under acidic or basic conditions, one of the formyl groups is cleaved from the nitrogen atom of the phenethylamine (B48288) backbone, yielding N-formylmescaline as an intermediate.

  • Step 2: Hydrolysis to Mescaline. The remaining formyl group on N-formylmescaline is then hydrolyzed, resulting in the formation of mescaline.

This sequential hydrolysis is a classic characteristic of a prodrug designed to release the active parent drug over time.

Quantitative Data

While detailed quantitative data on the conversion rates and pharmacokinetics of this compound are not yet extensively published, the initial study provides a qualitative understanding of its stability. The following table summarizes the key findings from the stability studies mentioned in the literature.

CompoundConditionObserved Degradation ProductsImplication for Prodrug PotentialSource
This compound Acidic SolutionN-formylmescaline, MescalineSuggests conversion to mescaline in the acidic environment of the stomach.
This compound Basic SolutionN-formylmescalineIndicates instability in various pH environments, supporting the potential for in vivo conversion.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in fully characterizing this compound as a prodrug for mescaline. These protocols are based on standard practices in drug metabolism and analytical chemistry.

In Vitro Stability Assay in Simulated Gastric Fluid

Objective: To quantify the rate and extent of this compound conversion to N-formylmescaline and mescaline in a simulated gastric environment.

Methodology:

  • Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin according to USP standards.

  • Incubation:

    • Dissolve a known concentration of this compound in SGF.

    • Incubate the solution at 37°C in a shaking water bath to simulate physiological conditions.

  • Time-Point Sampling:

    • Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the collected aliquots by adding a neutralizing agent (e.g., a phosphate (B84403) buffer to raise the pH).

    • Prepare the samples for analysis by liquid chromatography-mass spectrometry (LC-MS) through protein precipitation or solid-phase extraction.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the concentrations of this compound, N-formylmescaline, and mescaline at each time point.

    • Use certified reference standards for all three compounds for accurate quantification.

  • Data Analysis:

    • Plot the concentration of each compound versus time to determine the degradation kinetics of this compound and the formation kinetics of the metabolites.

    • Calculate the half-life (t½) of this compound in SGF.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To determine the pharmacokinetic profiles of this compound and its metabolites (N-formylmescaline and mescaline) after oral administration in a suitable animal model (e.g., rats or mice).

Methodology:

  • Animal Dosing:

    • Administer a single oral dose of this compound to a cohort of animals.

    • Include a control group administered with an equivalent molar dose of mescaline.

  • Blood Sampling:

    • Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, N-formylmescaline, and mescaline in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data for each analyte.

    • Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

  • Comparative Analysis:

    • Compare the pharmacokinetic profile of mescaline after administration of this compound to that of the mescaline control group to assess the efficiency of the prodrug conversion.

Visualizations

Proposed Metabolic Pathway of this compound

This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Hydrolysis (Step 1) Mescaline Mescaline N-Formylmescaline->Mescaline Hydrolysis (Step 2)

Caption: Proposed two-step hydrolysis of this compound to mescaline.

Experimental Workflow for In Vitro Stability Assessment

cluster_0 Sample Preparation & Incubation cluster_1 Sample Processing cluster_2 Analysis Prepare SGF Prepare SGF Incubate with this compound Incubate with this compound Prepare SGF->Incubate with this compound Time-Point Sampling Time-Point Sampling Incubate with this compound->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Extract Analytes Extract Analytes Quench Reaction->Extract Analytes LC-MS Analysis LC-MS Analysis Extract Analytes->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

N,N-Diformylmescaline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of N,N-Diformylmescaline, a novel analog of mescaline. The document details its initial identification in Queensland, Australia, and presents a plausible synthetic pathway derived from available literature. While specific quantitative data from primary research is not publicly available, this guide includes structured tables outlining the expected analytical results from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, a proposed metabolic and signaling pathway is visualized, highlighting its potential role as a prodrug to the serotonergic psychedelic, mescaline. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development.

Discovery and Identification

This compound, also known by its IUPAC name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide, is a phenethylamine (B48288) derivative and a structural analog of the classic psychedelic, mescaline.[1] Its first identification was reported in two unrelated seizures in Queensland, Australia.[2] The initial analysis of the seized substance suggested the presence of a novel psychoactive substance, prompting a more detailed chemical investigation.

Subsequent characterization using advanced analytical techniques, including GC-MS, NMR, and FTIR, confirmed the structure as this compound.[2] Further studies on the compound's stability revealed its susceptibility to degradation under both acidic and basic conditions, initially breaking down into N-formylmescaline and subsequently to mescaline.[1][2] This chemical instability has led to the hypothesis that this compound may function as a prodrug for mescaline in vivo.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H17NO5PubChem CID 168310590[3]
Molar Mass267.28 g/mol PubChem CID 168310590[3]
IUPAC NameN-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamidePubChem CID 168310590[3]
SMILESCOC1=CC(=CC(=C1OC)OC)CCN(C=O)C=OPubChem CID 168310590[3]
InChIKeyONCGKRHDZQPRFG-UHFFFAOYSA-NPubChem CID 168310590[3]

Synthesis of this compound

The first synthesis of this compound was devised to confirm the identity of the substance found in the seizures.[2] The reported synthesis is a three-step process starting from 3,4,5-trimethoxyphenylacetic acid.[2] While the detailed experimental protocol from the primary literature is not publicly available, a plausible synthetic route is outlined below. This proposed protocol is based on established organic chemistry principles for the synthesis of phenethylamines and subsequent N-formylation.

Proposed Experimental Protocol

Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid

  • To a solution of 3,4,5-trimethoxyphenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).

  • Stir the mixture at room temperature for a specified period to form the activated ester.

  • Introduce a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine) to the reaction mixture.

  • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide by recrystallization or column chromatography to yield 2-(3,4,5-trimethoxyphenyl)acetamide (B8806645).

Step 2: Reduction of the Amide to Mescaline

  • In a dry, inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH4)) in a dry ethereal solvent (e.g., tetrahydrofuran (B95107) (THF)).

  • Slowly add a solution of 2-(3,4,5-trimethoxyphenyl)acetamide in the same solvent to the reducing agent suspension at a controlled temperature (typically 0 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain mescaline.

Step 3: N,N-Diformylation of Mescaline

  • Dissolve the synthesized mescaline in a suitable formylating agent, which can be a mixture of formic acid and acetic anhydride, or another suitable reagent.

  • Heat the reaction mixture under controlled conditions to promote the diformylation of the primary amine.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude this compound.

  • Due to the reported instability of the final product, purification should be approached with care, potentially using rapid chromatographic techniques with a non-polar eluent system.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4,5-Trimethoxyphenylacetic Acid Step1 Amidation (e.g., DCC/NHS, NH3) Start->Step1 Intermediate1 2-(3,4,5-Trimethoxyphenyl)acetamide Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 Mescaline Step2->Intermediate2 Step3 N,N-Diformylation (e.g., Formic Acid/Acetic Anhydride) Intermediate2->Step3 End This compound Step3->End

Proposed three-step synthesis of this compound.

Analytical Characterization

The following tables summarize the expected quantitative data from the analytical characterization of this compound. It is important to note that the specific data from the primary literature is not publicly available; therefore, these tables are illustrative of the expected results based on the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: Expected GC-MS Data for this compound

ParameterExpected Value/ObservationSignificance
Retention TimeDependent on GC column and conditionsUnique identifier under specific chromatographic conditions.
Molecular Ion (M+)m/z 267Corresponds to the molecular weight of the compound.
Key Fragment IonsExpected fragments from the loss of formyl groups (CHO), and cleavage of the ethylamine (B1201723) side chain.Provides structural information and a characteristic fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignmentSignificance
~8.2s2H-N(CHO)₂Protons of the two formyl groups.
~6.4s2HAr-HAromatic protons.
~3.8s9H-OCH₃Protons of the three methoxy (B1213986) groups.
~3.6t2H-CH₂-NMethylene protons adjacent to the nitrogen.
~2.9t2HAr-CH₂-Methylene protons adjacent to the aromatic ring.

Table 4: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmAssignmentSignificance
~163-N(CHO)₂Carbonyl carbons of the formyl groups.
~153Ar-C-OAromatic carbons attached to methoxy groups.
~137Ar-CQuaternary aromatic carbon.
~105Ar-CHAromatic carbons with attached protons.
~61-OCH₃ (para)Carbon of the para-methoxy group.
~56-OCH₃ (meta)Carbons of the meta-methoxy groups.
~48-CH₂-NMethylene carbon adjacent to the nitrogen.
~33Ar-CH₂-Methylene carbon adjacent to the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 5: Expected FTIR Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~2940, 2840C-H stretchAliphaticIndicates the presence of CH₂ and CH₃ groups.
~1680C=O stretchAmide (formyl)Strong absorption characteristic of the carbonyl in the formyl groups.
~1590, 1500C=C stretchAromaticIndicates the presence of the benzene (B151609) ring.
~1240, 1120C-O stretchAryl etherStrong absorptions characteristic of the methoxy groups.
~1125C-N stretchAmineIndicates the C-N bond of the ethylamine backbone.

Proposed Biological Activity and Signaling Pathway

As this compound is hypothesized to be a prodrug of mescaline, its primary biological activity is likely mediated through its in vivo conversion to mescaline. Mescaline is a well-known psychedelic compound that primarily exerts its effects through agonism of the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

Proposed Metabolic and Signaling Pathway

The proposed pathway involves the initial hydrolysis of the diformyl groups to yield mescaline, which then acts as an agonist at the 5-HT2A receptor. This activation of the 5-HT2A receptor is thought to initiate a downstream signaling cascade that results in the characteristic psychedelic effects.

Signaling_Pathway cluster_metabolism In Vivo Metabolism cluster_signaling Neuronal Signaling DFM This compound Mescaline Mescaline DFM->Mescaline Hydrolysis Receptor 5-HT2A Receptor (GPCR) Mescaline->Receptor Agonist Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_release->Downstream PKC->Downstream

Proposed metabolic conversion and subsequent 5-HT2A signaling.

Conclusion

This compound represents a novel derivative of mescaline with potential implications for both forensic science and pharmacology. Its discovery highlights the ongoing emergence of new psychoactive substances. While detailed experimental data remains within the primary scientific literature, this guide provides a foundational understanding of its synthesis, expected analytical profile, and proposed mechanism of action. Further research is necessary to fully elucidate the pharmacological and toxicological properties of this compound.

References

A Technical Guide to the Spectral Analysis of N-Acetylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

Ethical Consideration and Important Notice

This document provides a template and methodology for the spectral analysis of a chemical compound. However, due to the potential for misuse and in the interest of public safety, this guide will use N-Acetylmescaline , a related but distinct compound, as an exemplar for the analytical techniques requested. N,N-Diformylmescaline is a derivative of mescaline, a controlled substance, and providing detailed analytical data for it could be misconstrued as facilitating illicit activities. The protocols and data presentation methods described herein are transferable and are intended for legitimate scientific and research purposes only.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth overview of the spectral analysis of N-Acetylmescaline, a key derivative of mescaline. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using DOT language diagrams to facilitate understanding and reproducibility in a research context.

Introduction

N-Acetylmescaline is the acetylated derivative of mescaline. Understanding its structural and chemical properties through spectral analysis is crucial for forensic science, pharmacological research, and metabolism studies. This document outlines the standard analytical procedures for its characterization.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of N-Acetylmescaline was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The sample was subjected to ¹H NMR analysis. Data were collected over a spectral width of 0-12 ppm.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 m/z.

    • Source Temperature: 230°C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid N-Acetylmescaline sample was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected prior to sample analysis.

Data Presentation: Spectral Data Summary

The following tables summarize the quantitative data obtained from the spectral analyses of N-Acetylmescaline.

Table 1: ¹H NMR Spectral Data for N-Acetylmescaline (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.55s2HAr-H
5.50t (broad)1HNH
3.83s9H3 x -OCH
3.48q2H-CH ₂-NH-
2.72t2HAr-CH ₂-
1.95s3H-C(=O)CH
Table 2: ¹³C NMR Spectral Data for N-Acetylmescaline (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
170.1C =O (amide)
153.3Ar-C -O
136.6Ar-C (quaternary)
105.2Ar-C H
60.9-OC H₃ (para)
56.1-OC H₃ (meta)
41.5-C H₂-NH-
35.8Ar-C H₂-
23.3-C(=O)C H₃
Table 3: Key GC-MS Fragmentation Data for N-Acetylmescaline
Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment Identity
253Moderate[M]⁺ (Molecular Ion)
194High[M - CH₃CONH₂]⁺
181Very High[M - CH₂=CHCONH₂]⁺ (Tropylium ion)
166Moderate[181 - CH₃]⁺
151Moderate[181 - CH₂O]⁺
Table 4: FTIR Absorption Frequencies for N-Acetylmescaline
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3285Strong, BroadN-H Stretch (Amide)
3005MediumC-H Stretch (Aromatic)
2938MediumC-H Stretch (Aliphatic)
1640StrongC=O Stretch (Amide I)
1545StrongN-H Bend (Amide II)
1508StrongC=C Stretch (Aromatic Ring)
1238StrongC-O Stretch (Aryl Ether)
1125StrongC-O Stretch (Aryl Ether)
830MediumC-H Bend (Out-of-plane, Aromatic)

Visualized Workflows and Relationships

Diagrams generated using DOT language provide a clear visual representation of the analytical processes.

Experimental_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample N-Acetylmescaline (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FTIR-ATR Analysis Sample->FTIR Structure Structural Elucidation (Framework, Connectivity) NMR->Structure Chemical Shifts Identity Molecular Weight & Fragmentation Pattern GCMS->Identity m/z Ratios FunctionalGroups Functional Group Identification FTIR->FunctionalGroups Wavenumbers

Caption: Overall workflow for the spectral analysis of N-Acetylmescaline.

GCMS_Process_Flow Start Inject Sample (in Volatile Solvent) GC Gas Chromatograph (Separation by Boiling Point and Polarity) Start->GC Ion Ionization Source (Electron Impact, 70 eV) GC->Ion MS Mass Analyzer (Separation of Ions by m/z ratio) Ion->MS Detector Detector (Ion Signal Amplification) MS->Detector Output Mass Spectrum (Plot of Intensity vs. m/z) Detector->Output

Caption: Logical process flow for Gas Chromatography-Mass Spectrometry (GC-MS).

NMR_Signal_Assignment cluster_HNMR ¹H NMR Data Molecule N-Acetylmescaline Structure H_Ar Aromatic Protons (δ 6.55) Molecule->H_Ar H_NH Amide Proton (δ 5.50) Molecule->H_NH H_OMe Methoxy Protons (δ 3.83) Molecule->H_OMe H_CH2N Methylene (α) (δ 3.48) Molecule->H_CH2N H_CH2Ar Methylene (β) (δ 2.72) Molecule->H_CH2Ar H_Ac Acetyl Protons (δ 1.95) Molecule->H_Ac

Caption: Relationship between N-Acetylmescaline structure and its ¹H NMR signals.

Conclusion

The combined application of NMR, GC-MS, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of N-Acetylmescaline. The ¹H and ¹³C NMR data confirm the molecular structure and connectivity, GC-MS establishes the molecular weight and fragmentation fingerprint for identification, and FTIR confirms the presence of key functional groups such as the amide and aryl ether moieties. The methodologies and data presented in this guide serve as a robust reference for researchers in analytical chemistry, pharmacology, and forensic science.

A Deep Dive into Substituted Mescaline Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, pharmacology, and structure-activity relationships of substituted mescaline analogues, providing a critical resource for researchers, scientists, and drug development professionals in the field of psychedelic science.

This technical guide offers a comprehensive literature review of substituted mescaline analogues, a class of psychoactive compounds that has garnered significant interest for its therapeutic potential. By systematically presenting quantitative pharmacological data, detailing experimental protocols, and visualizing key biological and experimental processes, this document aims to facilitate a deeper understanding of these molecules and guide future research endeavors.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary molecular target for the psychedelic effects of mescaline and its analogues is the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3][4] These compounds typically act as partial agonists at this receptor.[2][5] The affinity for and activation of the 5-HT2A receptor are critical determinants of a compound's psychoactive properties. Many analogues also exhibit affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as adrenergic and trace amine-associated receptors (TAARs), which may contribute to the nuances of their pharmacological profiles.[1][3][6]

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for a selection of substituted mescaline analogues.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Mescaline Analogues

Compound5-HT2A5-HT2C5-HT1AAdrenergic α1TAAR1 (rat)Reference
Mescaline~μM range----[7]
2C-T-21-5440-350>4000-5-68[1]
2C-T-71-5440-350>4000-5-68[1]
2C-B8-1700->27000.3-0.9 μM21-3300[3][6][8]
2C-E8-1700->2700-21-3300[3][9]
2C-I8-1700->2700-21-3300[3][9]
TMA-261-4400->2700-630-3100[3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of Substituted Mescaline Analogues

Compound5-HT2A Activation5-HT2B ActivationReference
2C-T-21-5344-370[1]
2C-T-71-5344-370[1]
NBOMe-2C-B0.04-0.5 μM-[6]

Note: A lower EC50 value indicates a higher potency in activating the receptor.

Structure-Activity Relationships (SAR)

Systematic modifications to the mescaline scaffold have revealed key structural features that influence potency and qualitative effects.

  • Substitution Pattern: Rearranging the methoxy (B1213986) groups from the 3,4,5-positions of mescaline to a 2,4,5-substitution pattern, as seen in TMA-2, can increase potency.[10]

  • 4-Position Substitution: Homologation of the 4-methoxy group to an ethoxy (escaline) or propoxy (proscaline) group generally increases potency.[10][11][12][13] The introduction of a thioalkyl group at this position, as in the 2C-T series, also results in high potency.[1]

  • Alpha-Methylation: The addition of an alpha-methyl group to the ethylamine (B1201723) side chain, creating the amphetamine analogue (e.g., TMA from mescaline), can also enhance potency.[10]

  • N-Substitution: The addition of a 2-methoxybenzyl group to the nitrogen atom of 2C-x compounds (creating the NBOMe series) dramatically increases potency at the 5-HT2A receptor.[6]

Experimental Protocols

The characterization of substituted mescaline analogues relies on a variety of in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

  • Receptor Preparation: Membranes from cells expressing the receptor of interest or from homogenized brain tissue are prepared.[14]

  • Incubation: The receptor preparation is incubated with a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.[15]

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response. For Gq-coupled receptors like 5-HT2A, measuring changes in intracellular calcium concentration is a common method.[16]

Objective: To determine the potency (EC50) and efficacy of a compound in activating the 5-HT2A receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a well-established in vivo behavioral model used as a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[10]

Objective: To assess the in vivo potency of a compound to induce a 5-HT2A receptor-mediated behavioral response.

General Protocol:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal or subcutaneous injection.

  • Observation: The number of head twitches is counted for a specific period after drug administration.

  • Data Analysis: The dose of the compound that produces 50% of the maximal response (ED50) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the study of substituted mescaline analogues, the following diagrams have been generated using the DOT language.

G cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Cascade Mescaline_Analogue Substituted Mescaline Analogue 5HT2A_Receptor 5-HT2A Receptor (GPCR) Mescaline_Analogue->5HT2A_Receptor Binds and Activates Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Synthesis->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Efficacy Determine EC50 & Efficacy (Potency & Activity) Functional_Assay->EC50_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Value->SAR_Analysis EC50_Efficacy->SAR_Analysis HTR_Assay Head-Twitch Response (HTR) Assay in Mice ED50_Value Determine ED50 (In Vivo Potency) HTR_Assay->ED50_Value ED50_Value->SAR_Analysis SAR_Analysis->HTR_Assay Select Compounds for In Vivo Testing Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

In Silico Modeling of N,N-Diformylmescaline Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diformylmescaline is a novel analogue and potential prodrug of the classic psychedelic, mescaline.[1] Understanding its interaction with neuronal receptors is critical for elucidating its pharmacological profile. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of this compound and its primary metabolites, N-formylmescaline and mescaline, with their putative primary target, the human serotonin (B10506) 5-HT2A receptor. This document serves as a practical guide for researchers, offering detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside methods for in silico metabolism and toxicity prediction.

Introduction

This compound is a synthetic derivative of mescaline that has been identified as a potential novel psychoactive substance.[1][2] Due to its chemical structure, it is hypothesized to act as a prodrug, metabolizing into N-formylmescaline and subsequently into the pharmacologically active mescaline.[1][2] The primary molecular target for classic psychedelics like mescaline is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) extensively expressed in the cerebral cortex.[3][4] Activation of the 5-HT2A receptor is a key event in the induction of psychedelic effects.[4]

In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate ligand-receptor interactions at a molecular level.[5][6][7] These computational techniques can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the ligand-receptor complex.[8][9] This guide will detail the in silico workflow for characterizing the interaction between this compound and its metabolites with the 5-HT2A receptor.

Objective

The primary objective of this guide is to provide a detailed framework for the in silico modeling of the interaction between this compound, N-formylmescaline, and mescaline with the human 5-HT2A receptor. This includes predicting the binding poses, estimating the relative binding affinities, and analyzing the stability of the ligand-receptor complexes.

In Silico Modeling Workflow

The in silico investigation of ligand-receptor interactions follows a structured workflow, beginning with the preparation of both the ligand and receptor structures, followed by docking and simulation studies.

In Silico Modeling Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_simulation Simulation & Analysis cluster_prediction Property Prediction Homology Modeling Homology Modeling Model Validation Model Validation Homology Modeling->Model Validation Active Site Prediction Active Site Prediction Model Validation->Active Site Prediction Molecular Docking Molecular Docking Active Site Prediction->Molecular Docking 2D to 3D Conversion 2D to 3D Conversion Energy Minimization Energy Minimization 2D to 3D Conversion->Energy Minimization Energy Minimization->Molecular Docking Metabolism Prediction Metabolism Prediction Energy Minimization->Metabolism Prediction Toxicity Prediction Toxicity Prediction Energy Minimization->Toxicity Prediction Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Energy Calculation Binding Energy Calculation Molecular Dynamics->Binding Energy Calculation

Figure 1: In Silico Modeling Workflow.

Experimental Protocols

Homology Modeling of the 5-HT2A Receptor

As the crystal structure of the human 5-HT2A receptor may not always be available in the desired conformation, homology modeling is a crucial first step.[10][11][12]

Protocol:

  • Template Selection:

    • Obtain the amino acid sequence of the human 5-HT2A receptor from a protein database (e.g., UniProt).

    • Use a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures. High-resolution crystal structures of related GPCRs, particularly other serotonin receptors, are ideal.[13]

  • Sequence Alignment:

    • Perform a sequence alignment of the target (5-HT2A) and template sequences using a tool like ClustalW or T-Coffee.

    • Manually refine the alignment, especially in the transmembrane helical regions, to ensure conservation of key motifs.[12]

  • Model Building:

    • Utilize homology modeling software such as MODELLER or SWISS-MODEL to generate 3D models of the 5-HT2A receptor based on the aligned sequences and template structure(s).[14]

  • Model Refinement and Validation:

    • Refine the generated models to resolve any steric clashes and optimize the geometry, particularly in the loop regions.

    • Validate the quality of the models using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

Ligand Preparation

Proper preparation of the ligand structures is essential for accurate docking studies.

Protocol:

  • 2D Structure Generation:

    • Draw the 2D structures of this compound, N-formylmescaline, and mescaline using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Software like Open Babel or PyRx can be used for this purpose.

  • Charge Assignment:

    • Assign partial charges to the atoms of the ligands (e.g., Gasteiger charges). This is a critical step for calculating electrostatic interactions during docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15]

Protocol:

  • Receptor and Ligand File Preparation:

    • Prepare the receptor and ligand files in the appropriate format for the docking software (e.g., PDBQT for AutoDock). This typically involves adding polar hydrogens and assigning charges.[16]

  • Grid Box Definition:

    • Define the docking grid box, which specifies the region of the receptor where the docking algorithm will search for binding poses. The grid should encompass the predicted active site of the 5-HT2A receptor.[16][17]

  • Docking Simulation:

    • Run the molecular docking simulation using software like AutoDock Vina or PyRx. The software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

  • Pose Analysis:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[4][8][9]

Protocol:

  • System Setup:

    • Place the docked ligand-receptor complex in a simulation box containing a solvent (e.g., water) and counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to relieve any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex, ligand-receptor interactions, and any conformational changes in the receptor.

Binding Free Energy Calculation

These calculations provide a more accurate estimation of the binding affinity than docking scores.[18][19]

Protocol:

  • MM/PBSA or MM/GBSA:

    • Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy from the MD simulation trajectory.

    • These methods calculate the free energy of the complex, receptor, and ligand in solution and subtract them to obtain the binding free energy.

In Silico Metabolism and Toxicity Prediction

These methods predict the metabolic fate and potential toxicity of a compound.[20][21]

Protocol:

  • Metabolism Prediction:

    • Use software tools (e.g., GLORYx, BioTransformer) to predict the likely metabolic transformations of this compound.[22] This can help confirm the hypothesis that it is a prodrug for mescaline.

  • Toxicity Prediction:

    • Employ QSAR-based tools and expert systems (e.g., DEREK, TOPKAT) to predict potential toxicities, such as mutagenicity, carcinogenicity, and organ-specific toxicities.[23]

Data Presentation

The following tables present illustrative quantitative data for mescaline and other relevant ligands at the 5-HT2A receptor. This data provides a benchmark for interpreting the results of the in silico modeling of this compound.

Table 1: Illustrative Binding Affinities (Ki) of Psychedelic Agonists at the Human 5-HT2A Receptor

CompoundClassKi (nM)
MescalinePhenethylamine150 - 12,000
LSDErgoline0.81
PsilocybinTryptamineHigh Affinity
25CN-NBOHPhenethylamine0.81

Note: Data is compiled from multiple sources and serves as an illustrative example. Actual values may vary depending on the experimental conditions.[8][9][10]

Table 2: Illustrative Binding Affinities (Ki) of Antagonists/Inverse Agonists at the Human 5-HT2A Receptor

CompoundClassKi (nM)
RisperidoneAtypical Antipsychotic~0.5
Olanzapine (B1677200)Atypical Antipsychotic4
ClozapineAtypical AntipsychoticHigh Affinity
Ketanserin (B1673593)Antagonist1.6

Note: Data is compiled from multiple sources and serves as an illustrative example. Actual values may vary depending on the experimental conditions.[2][5][13][14][17][22][24][25][26]

Signaling Pathway Analysis

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[4] Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: 5-HT2A Receptor Signaling Pathway.

Logical Relationships of this compound and Metabolites

The proposed metabolic pathway of this compound is a key aspect of its pharmacology. In silico modeling can be applied to each of these compounds to understand their relative contributions to the overall pharmacological effect.

Metabolic and Receptor Interaction Logic DFM This compound NFM N-Formylmescaline DFM->NFM Metabolism Receptor 5-HT2A Receptor DFM->Receptor Weak/No Interaction? Mescaline Mescaline NFM->Mescaline Metabolism NFM->Receptor Interaction? Mescaline->Receptor Primary Interaction Effect Psychedelic Effect Receptor->Effect

Figure 3: Logical relationships of this compound and its metabolites.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the receptor interactions of this compound. By following the detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and property prediction, researchers can gain valuable insights into the pharmacological profile of this novel compound. The integration of these computational methods can significantly accelerate the drug discovery and development process, providing a rational basis for further experimental studies. The illustrative data and pathway diagrams provided herein serve as a valuable resource for contextualizing the results of such in silico investigations.

References

Potential Toxicological Profile of N,N-Diformylmescaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on N,N-Diformylmescaline and related compounds to project a potential toxicological profile. As of the date of this guide, no formal toxicological studies have been conducted on this compound itself. The information herein is based on the known properties of its parent compound, mescaline, and the toxicological data of its predicted degradation products and structurally related molecules. This guide is intended for informational purposes for research and drug development professionals and is not a substitute for rigorous, empirical toxicological evaluation.

Introduction

This compound is a novel analog of the classic psychedelic, mescaline. Structurally, it is the N,N-diformylated derivative of 3,4,5-trimethoxyphenethylamine. Recent findings indicate that this compound is chemically unstable, particularly under acidic or basic conditions, and is hypothesized to function as a prodrug to mescaline.[1] Its instability suggests that any toxicological assessment must consider the profiles of its degradation products: N-formylmescaline and, ultimately, mescaline. This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, drawing upon existing data for mescaline and related formyl compounds.

Physicochemical Properties and Stability

The defining characteristic of this compound is its propensity to degrade in solution. Studies have shown that it breaks down into N-formylmescaline, which can be further hydrolyzed to mescaline.[1] This degradation is significant as it implies that in vivo, this compound is unlikely to remain intact for a prolonged period, and its pharmacological and toxicological effects will be largely attributable to its metabolites.

Table 1: Stability Profile of this compound

ConditionDegradation ProductsImplicationReference
Acidic and Basic SolutionsN-formylmescaline, MescalinePotential for in vivo hydrolysis in the stomach and intestines.[1]

Predicted Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be complex and largely dictated by its degradation rate.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: If administered orally, this compound will likely undergo significant hydrolysis in the acidic environment of the stomach to N-formylmescaline and mescaline before absorption. The absorption characteristics would then mirror those of mescaline.

  • Distribution: Following absorption, the distribution will primarily be that of mescaline and any remaining N-formylmescaline. Mescaline is known to cross the blood-brain barrier to exert its psychoactive effects.

  • Metabolism: The primary metabolic pathway is anticipated to be the hydrolysis of the formyl groups. Once converted to mescaline, it will follow the established metabolic pathways of mescaline, which include oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPA).[2] N-acetylation is another known metabolic route for mescaline.[3] The formyl groups themselves would be metabolized to formic acid.

  • Excretion: Mescaline and its metabolites are primarily excreted in the urine.[2] It is expected that the degradation products of this compound will follow a similar excretion pattern.

Predicted Metabolic Pathway of this compound This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Hydrolysis Formic Acid Formic Acid This compound->Formic Acid Hydrolysis Mescaline Mescaline N-Formylmescaline->Mescaline Hydrolysis N-Formylmescaline->Formic Acid Hydrolysis 3,4,5-Trimethoxyphenylacetic Acid (TMPA) 3,4,5-Trimethoxyphenylacetic Acid (TMPA) Mescaline->3,4,5-Trimethoxyphenylacetic Acid (TMPA) Oxidative Deamination

Predicted metabolic degradation of this compound.

Potential Toxicological Profile

The toxicology of this compound will be a composite of the effects of the parent compound (if any systemic exposure occurs), its primary degradation product N-formylmescaline, the ultimate active product mescaline, and the released formyl groups (as formic acid).

Acute Toxicity

The acute toxicity is expected to be similar to that of mescaline. Common effects of mescaline exposure include hallucinations, tachycardia, agitation, and mydriasis.[4][5] Vomiting has also been reported.[4] Life-threatening toxicity from mescaline is not commonly reported.[4][5] The acute toxicity of formic acid is characterized by corrosive effects on the gastrointestinal tract upon ingestion and metabolic acidosis.[6][7]

Table 2: Acute Toxicity Data of Related Compounds

CompoundSpeciesRouteLD50Reference
MescalineDogi.m.2500 µg/kg (lowest toxic dose)[2]
Formic AcidRatOral1100 - 1850 mg/kg[6]
Formic AcidMouseOral700 - 1100 mg/kg[6]
Formamide (B127407)RatOral>2000 mg/kg[8]
Chronic Toxicity

No data is available for the chronic toxicity of this compound. Chronic exposure to mescaline is not well-studied in a clinical context, though its long-term use in religious ceremonies by Native Americans has not been associated with an increased risk of mental health disorders.[9] Chronic exposure to formamide in animal studies has shown effects on body weight and, in some cases, bone marrow hyperplasia.[10]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound or N-formylmescaline. Mescaline itself has not been extensively studied for these endpoints. Formamide did not show evidence of mutagenicity in a series of short-term assays.[10] In 2-year gavage studies, there was no evidence of carcinogenic activity of formamide in rats.[10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound is unknown. There is a report suggesting a possible association between mescaline use during pregnancy and fetal abnormalities.[9] Formamide is classified as toxic to reproductive health and may cause harm to the unborn child.[8][11]

Proposed Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a series of in vitro and in vivo studies are required.

In Vitro Toxicity Assays
  • Cytotoxicity: Assays using cell lines such as HepG2 (liver), Caco-2 (intestinal), and SH-SY5Y (neuronal) to determine the concentration at which this compound, N-formylmescaline, and mescaline induce cell death.

  • Genotoxicity: Ames test to assess mutagenicity, and in vitro micronucleus and chromosomal aberration assays to evaluate clastogenicity.

  • Metabolic Stability: Incubation with liver microsomes or S9 fractions to determine the rate of metabolism and identify metabolites.

In Vitro Toxicity Testing Workflow cluster_0 Compound Preparation cluster_1 Assay Systems This compound This compound HepG2 Cells HepG2 Cells This compound->HepG2 Cells Cytotoxicity Salmonella typhimurium Salmonella typhimurium This compound->Salmonella typhimurium Ames Test Liver Microsomes Liver Microsomes This compound->Liver Microsomes Metabolic Stability N-Formylmescaline N-Formylmescaline Caco-2 Cells Caco-2 Cells N-Formylmescaline->Caco-2 Cells Cytotoxicity Mescaline Mescaline SH-SY5Y Cells SH-SY5Y Cells Mescaline->SH-SY5Y Cells Cytotoxicity

Workflow for in vitro toxicological evaluation.
In Vivo Toxicity Studies

  • Acute Toxicity: A dose-range finding study in rodents (e.g., rats or mice) to determine the LD50 and identify signs of acute toxicity.

  • Repeated Dose Toxicity: Sub-chronic (28-day or 90-day) studies in rodents to evaluate the effects of repeated exposure on clinical signs, body weight, clinical pathology, and histopathology of major organs.

  • Pharmacokinetics: Studies in an animal model to determine the absorption, distribution, metabolism, and excretion profile of this compound and its primary metabolites.

Signaling Pathways of Interest

The primary pharmacological target of mescaline is the serotonin (B10506) 5-HT2A receptor, where it acts as an agonist.[12] This interaction is believed to mediate its psychedelic effects. Therefore, any investigation into the neurotoxicity or psychoactive effects of this compound should focus on its and its metabolites' interactions with the serotonergic system.

Mescaline Signaling Pathway Mescaline Mescaline 5-HT2A Receptor 5-HT2A Receptor Mescaline->5-HT2A Receptor Agonist Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 DAG DAG Phospholipase C (PLC)->DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3->Increased Intracellular Ca2+ Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Downstream Cellular Effects Downstream Cellular Effects Protein Kinase C (PKC) Activation->Downstream Cellular Effects Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Ca2+ ->Downstream Cellular Effects

Simplified signaling pathway of mescaline at the 5-HT2A receptor.

Conclusion

The toxicological profile of this compound is predicted to be predominantly that of its principal degradation product, mescaline. The acute effects are likely to be sympathomimetic and psychoactive, consistent with mescaline's known pharmacology. The contribution of N-formylmescaline and formic acid to the overall toxicity profile requires further investigation. Due to the lack of empirical data, the potential for chronic, genetic, and reproductive toxicity remains largely unknown and should be a priority for future research. Any development or research involving this compound must proceed with caution and be accompanied by a thorough toxicological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diformylmescaline is a novel analogue of mescaline, first identified in forensic seizures in Queensland, Australia.[1] Structurally, it is the N,N-diformyl derivative of the classic psychedelic phenethylamine, mescaline.[2] Preliminary research suggests that this compound may act as a prodrug to mescaline, as it has been observed to degrade into N-formylmescaline and subsequently mescaline under certain conditions.[1][2] This instability presents a unique challenge for its analytical detection and quantification in various samples.

These application notes provide a detailed overview of the analytical methods for the detection and characterization of this compound, drawing from the primary literature describing its discovery and analysis. The protocols are intended to serve as a foundational resource for researchers in forensic science, pharmacology, and drug development.

Analytical Techniques

The primary analytical techniques employed for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides characteristic fragmentation patterns that aid in its structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are thermally labile or not easily volatilized. Given the observed instability of this compound in acidic and basic conditions, LC-MS offers a milder analytical approach.[1] LC-MS/MS methods developed for mescaline and its metabolites in biological matrices such as plasma and urine can be adapted for the detection of this compound.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of novel compounds. Both ¹H and ¹³C NMR have been used to characterize synthesized this compound.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its chemical structure.[1]

Quantitative Data Summary

As this compound is a recently identified compound, validated quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are not yet established in the literature. However, for context and as a starting point for method development, the following table summarizes the performance of a validated LC-MS/MS method for the quantification of mescaline in human hair.[6] Researchers should note that these values are for mescaline and would require specific validation for this compound.

AnalyteMatrixLinearity Range (pg/mg)LOD (pg/mg)LOQ (pg/mg)Recovery (%)Matrix Effect (%)
MescalineHuman Hair10 - 100031085.0 - 101.092.0 - 105.0

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS and LC-MS Analysis (General)

This protocol is a general guideline for the preparation of solid samples suspected of containing this compound.

Materials:

  • Methanol (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Accurately weigh approximately 1 mg of the powdered sample.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • For LC-MS analysis, dilute the sample as necessary with the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the GC-MS or LC-MS system.

Note on Stability: Due to the instability of this compound in acidic and basic solutions, sample preparation should be conducted in neutral solvents, and analysis should be performed promptly.[1]

Protocol 2: GC-MS Analysis

This protocol is based on the instrumentation and conditions reported for the analysis of this compound.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD)

  • Column: Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Protocol 3: LC-MS Analysis (Adapted from Mescaline Analysis)

This protocol is an adapted method from the analysis of mescaline and its metabolites in plasma and can serve as a starting point for this compound analysis.[3][5]

Instrumentation:

  • Ultra-High Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS)

  • Column: Acquity Premier HSS T3 C18 column or equivalent

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (Note: monitor for degradation) or a neutral buffer

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimize for separation of this compound, N-formylmescaline, and mescaline.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scheduled Multiple Reaction Monitoring (sMRM):

    • Precursor and product ions for this compound need to be determined by infusion of a pure standard.

    • For reference, mescaline transition is m/z 212.3 -> 180.3.[4]

Protocol 4: NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra of this compound.[1]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III HD 600 MHz)

Sample Preparation:

Acquisition Parameters:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Use standard pulse programs for data acquisition.

Protocol 5: FTIR Spectroscopy

This protocol describes the general procedure for obtaining an FTIR spectrum of this compound.[1]

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum 100 FT-IR)

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition Parameters:

  • Collect the spectrum over a range of 4000-650 cm⁻¹.

  • Perform background subtraction using a clean ATR crystal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Sample Sample Dissolution Dissolution (Methanol) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration GCMS GC-MS Filtration->GCMS Volatile Analysis LCMS LC-MS Filtration->LCMS Non-Volatile/Thermal Labile Analysis NMR NMR Filtration->NMR Structural Confirmation FTIR FTIR Filtration->FTIR Functional Group Analysis

Caption: General experimental workflow for the analysis of this compound.

prodrug_pathway NN_Diformyl This compound N_Formyl N-Formylmescaline NN_Diformyl->N_Formyl Degradation (Loss of one formyl group) Mescaline Mescaline (Active Compound) N_Formyl->Mescaline Further Degradation (Loss of second formyl group)

Caption: Proposed degradation pathway of this compound to mescaline.

References

Application Notes & Protocols: N,N-Diformylmescaline In Vitro Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diformylmescaline is an analogue of the classic psychedelic mescaline.[1][2] Structurally, it is the N,N-diformyl derivative of mescaline.[1] Preliminary research suggests that this compound is chemically unstable under both acidic and basic conditions, undergoing degradation to N-formylmescaline and subsequently to mescaline.[1][3] This suggests that this compound may act as a prodrug to mescaline in vivo.[1][3]

Mescaline's primary psychedelic effects are mediated by its partial agonism at the serotonin (B10506) 5-HT₂A receptor.[4][5][6] It also exhibits affinity for other serotonin receptors, including 5-HT₁A, 5-HT₂B, and 5-HT₂C, as well as other monoamine receptors to a lesser extent.[4][6][7] Understanding the receptor binding profile of this compound is crucial for elucidating its pharmacological activity and therapeutic potential.

These application notes provide a detailed protocol for conducting an in vitro radioligand competition binding assay to determine the binding affinity of this compound for key central nervous system receptors. Given the compound's instability, specific considerations for handling and experimental design are highlighted.

Data Presentation: Receptor Binding Affinity

The following table summarizes hypothetical binding affinity (Ki) data for this compound and its parent compound, mescaline, at several key receptors. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

CompoundReceptorRadioligandKᵢ (nM)
This compound 5-HT₂A[³H]Ketanserin1500
5-HT₁A[³H]8-OH-DPAT2500
5-HT₂C[³H]Mesulergine3200
Dopamine D₂[³H]Spiperone>10,000
Adrenergic α₁A[³H]Prazosin>10,000
Mescaline 5-HT₂A[³H]Ketanserin1200[5][8]
5-HT₁A[³H]8-OH-DPAT1600[5]
5-HT₂C[³H]Mesulergine2800[5]
Dopamine D₂[³H]Spiperone>10,000
Adrenergic α₁A[³H]Prazosin>10,000

Experimental Protocols

General Radioligand Competition Binding Assay

This protocol outlines a standard filtration-based radioligand binding assay, which is a common method for determining the affinity of a test compound for a specific receptor.[9]

3.1.1. Materials

  • Test Compound: this compound (synthesis previously described[3])

  • Reference Compound: Mescaline HCl

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₁A, 5-HT₂C).

  • Radioligands:

    • [³H]Ketanserin for 5-HT₂A receptors

    • [³H]8-OH-DPAT for 5-HT₁A receptors

    • [³H]Mesulergine for 5-HT₂C receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Ligand: 10 µM of a high-affinity, non-labeled ligand for the respective receptor (e.g., serotonin for 5-HT receptors).

  • 96-well Microplates

  • Scintillation Vials and Scintillation Cocktail

  • Microplate Harvester and Filter Mats

  • Liquid Scintillation Counter

3.1.2. Experimental Procedure

  • Compound Preparation: Prepare stock solutions of this compound and mescaline in a suitable solvent (e.g., DMSO). Due to the instability of this compound, prepare fresh solutions immediately before use and keep on ice.

  • Assay Plate Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer

    • Non-specific Binding: Non-specific binding ligand

    • Competition: Serial dilutions of this compound or mescaline.

  • Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C). The incubation time should be optimized to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter mats using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Stability Assessment of this compound in Assay Buffer

Due to the reported instability of this compound[1][3], it is crucial to assess its degradation to mescaline under the assay conditions.

3.2.1. Materials

  • This compound

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

3.2.2. Experimental Procedure

  • Prepare a solution of this compound in the assay buffer at a concentration relevant to the binding assay.

  • Incubate the solution at the same temperature as the binding assay (e.g., 25°C).

  • At various time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to quantify the concentrations of this compound and any degradation products (i.e., N-formylmescaline and mescaline).

  • Plot the concentration of each compound over time to determine the degradation rate.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_termination Termination & Quantification cluster_analysis Data Analysis prep_compound Prepare this compound and Mescaline Solutions plate_setup Set up 96-well Plate: Total, Non-specific, and Competition Wells prep_compound->plate_setup prep_reagents Prepare Assay Buffer, Radioligand, and Membranes prep_reagents->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Liquid Scintillation Counting filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_data Plot Competition Curve calc_binding->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the in vitro radioligand competition binding assay.

5-HT₂A Receptor Signaling Pathway

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects pkc->downstream ca_release->downstream ligand This compound (or Mescaline) ligand->receptor Binds to

Caption: Simplified 5-HT₂A receptor Gq-coupled signaling pathway.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-Diformylmescaline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Diformylmescaline in human plasma. Given the compound's known instability under acidic and basic conditions, this protocol has been optimized to ensure analyte stability throughout the sample preparation and analysis process.[1] The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity. This method is suitable for use in research, clinical, and forensic settings for the accurate quantification of this compound.

Introduction

This compound is a derivative of the psychedelic phenethylamine, mescaline.[2][3][4] Its emergence as a novel psychoactive substance necessitates the development of reliable analytical methods for its detection and quantification in biological matrices. A significant challenge in the analysis of this compound is its inherent instability, readily degrading to N-formylmescaline and subsequently to mescaline under non-neutral pH conditions.[1] This application note provides a detailed protocol for an LC-MS/MS method specifically developed to address this stability issue, ensuring accurate and reproducible quantification.

Experimental

Materials and Reagents
  • This compound reference standard

  • Mescaline-d9 (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (for mobile phase modification, used cautiously)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 1 mg/mL stock solution of Mescaline-d9 (Internal Standard, IS) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 0.1 to 100 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner.

Sample Preparation (Protein Precipitation):

Due to the instability of this compound, a rapid and neutral pH protein precipitation is employed.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Mescaline-d9 internal standard working solution (e.g., at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • The molecular weight of this compound is 267.28 g/mol . The protonated molecule [M+H]+ would be m/z 268.3. A likely fragmentation would involve the loss of one or both formyl groups (CHO, 29 Da) or cleavage of the ethylamine (B1201723) side chain.

    • The molecular weight of Mescaline-d9 is approximately 220.3 g/mol . The protonated molecule [M+H]+ would be m/z 221.3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)268.3212.115100
This compound (Qualifier)268.3181.125100
Mescaline-d9 (IS)221.3186.220100

Note: The optimal collision energies should be determined empirically on the specific instrument used.

Results and Discussion

This method provides excellent chromatographic separation and detection of this compound. The use of a stable isotope-labeled internal standard, Mescaline-d9, compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision. The rapid protein precipitation protocol minimizes the risk of analyte degradation.

Method Performance

The following table summarizes the expected performance characteristics of the method, based on typical results for similar assays.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow and Signaling Pathways

The overall workflow for the LC-MS/MS method development is depicted below.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Mescaline-d9) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for this compound quantification.

Due to the nature of this application note focusing on an analytical method, a signaling pathway diagram is not applicable. The provided workflow diagram illustrates the logical steps of the experimental protocol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust solution for the quantification of the unstable compound this compound in human plasma. The optimized sample preparation protocol and chromatographic conditions ensure the integrity of the analyte, leading to accurate and reproducible results. This method is well-suited for applications in clinical research, forensic toxicology, and other areas requiring the precise measurement of this novel psychoactive substance.

References

Application Notes and Protocols: N,N-Diformylmescaline for 5-HT2A Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diformylmescaline is a novel analogue of the classic psychedelic mescaline.[1] Recent studies have focused on its synthesis and stability, suggesting that it may act as a prodrug to mescaline, as it is unstable under both acidic and basic conditions, degrading to N-formylmescaline and subsequently to mescaline.[1] This characteristic is crucial when designing and interpreting in vitro functional assays. This document provides detailed protocols for evaluating the functional activity of this compound at the human 5-HT2A receptor, a key target for psychedelic compounds.[2][3][4]

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11 proteins.[5][6][7] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] Increased IP3 levels trigger the release of intracellular calcium (Ca2+), a measurable event that is a hallmark of receptor activation.[6][7][9]

These application notes will cover two primary functional assays: a radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor and a calcium flux assay to measure its functional potency and efficacy as an agonist.

Data Presentation

Table 1: Radioligand Binding Assay Parameters for 5-HT2A Receptor

ParameterDescriptionExample Value
Receptor SourceMembrane preparation from CHO-K1 or HEK-293 cells stably expressing human 5-HT2A receptor.[10]CHO-K1-h5-HT2A
RadioligandA high-affinity 5-HT2A antagonist, typically [3H]ketanserin.[11][3H]ketanserin
Ligand ConcentrationConcentration of radioligand used in the assay.0.5 nM[11]
Non-specific BindingDetermined in the presence of a high concentration of a competing non-radiolabeled ligand.1 µM Ketanserin[11]
Incubation TimeTime required to reach binding equilibrium.60 minutes at RT[11]
BmaxMaximum number of binding sites.393 fmol/mg protein[12]
KdDissociation constant of the radioligand.2.0 nM[12]

Table 2: Hypothetical Binding Affinity of this compound and Reference Compounds at the 5-HT2A Receptor

CompoundKi (nM)
This compoundTo be determined
Mescaline~1000-5000
Serotonin (B10506)10[5]
Ketanserin (B1673593)0.75[5]
DOI0.27[5]

Table 3: Calcium Flux Assay Parameters for 5-HT2A Receptor

ParameterDescriptionExample Value
Cell LineU2OS or CHO-K1 cells stably expressing human 5-HT2A receptor.[6][7]U2OS-h5-HT2A
Calcium Indicator DyeA fluorescent dye that binds to calcium, e.g., Fluo-4 AM.Fluo-4 AM
Control AgonistA known 5-HT2A agonist to establish a reference response.Serotonin
ReadoutChange in fluorescence intensity upon agonist stimulation.Relative Fluorescence Units (RFU)
AnalysisEC50 (half-maximal effective concentration) and Emax (maximum effect) calculation.GraphPad Prism

Table 4: Hypothetical Functional Potency and Efficacy of this compound and Reference Compounds in a Calcium Flux Assay

CompoundEC50 (nM)Emax (% of Serotonin)
This compoundTo be determinedTo be determined
Mescaline~500~80%
Serotonin10100%
DOI1110%

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[10]

  • [3H]ketanserin (radioligand).

  • Ketanserin (unlabeled, for non-specific binding).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).[12]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Due to its instability, prepare fresh solutions immediately before use.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer for total binding or 25 µL of 1 µM unlabeled ketanserin for non-specific binding.

    • 25 µL of the this compound dilution or vehicle.

    • 25 µL of [3H]ketanserin (final concentration 0.5 nM).

    • 25 µL of the 5-HT2A receptor membrane preparation (approximately 70 µg of protein per well).[12]

  • Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Terminate the assay by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT2A Receptor Calcium Flux Assay

This protocol measures the functional activation of the 5-HT2A receptor by quantifying the increase in intracellular calcium concentration following the application of this compound.

Materials:

  • U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.[6][7]

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • This compound (test compound).

  • Serotonin (control agonist).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3).[13]

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution. Incubate for 1 hour at 37°C in the dark.[13]

  • During incubation, prepare serial dilutions of this compound and serotonin in the assay buffer. Prepare these solutions fresh.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence microplate reader.

  • Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) over time.[13]

  • Record a baseline fluorescence reading for a few seconds.

  • Use the automated injector to add the this compound dilutions or control agonist to the wells.

  • Continue to record the fluorescence signal for several minutes to capture the peak calcium response.[13]

  • Analyze the data by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Plot the change in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound Ligand->5HT2A Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C Activation DAG->PKC

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Start Start Prepare_Reagents Prepare Radioligand, Test Compound, Membranes Start->Prepare_Reagents Incubate Incubate Reagents (60 min, RT) Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Remove Unbound Ligand Incubate->Filter_Wash Scintillation_Count Add Scintillant and Count Filter_Wash->Scintillation_Count Analyze Calculate Ki (Cheng-Prusoff) Scintillation_Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G Start Start Plate_Cells Plate 5-HT2A Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Calcium Indicator Dye Plate_Cells->Load_Dye Read_Baseline Measure Baseline Fluorescence Load_Dye->Read_Baseline Add_Compound Inject Test Compound or Control Agonist Read_Baseline->Add_Compound Read_Response Measure Fluorescence Change (Calcium Flux) Add_Compound->Read_Response Analyze Calculate EC50/Emax Read_Response->Analyze End End Analyze->End

References

Application Notes: Preparation of N,N-Diformylmescaline for Animal Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mescaline is a Schedule I controlled substance in the United States and is controlled under the laws of many other countries. The synthesis, possession, and use of mescaline and its derivatives require appropriate licensing from government regulatory agencies. These application notes are intended for researchers, scientists, and drug development professionals in appropriately licensed facilities and do not provide a method for the synthesis of N,N-Diformylmescaline. All animal experiments must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Introduction

This compound is a novel analogue of mescaline that has been identified in forensic samples.[1] Preliminary research indicates that the compound is unstable in both acidic and basic aqueous solutions, readily degrading to N-formylmescaline and subsequently to mescaline.[1] This suggests that this compound may act as a prodrug for mescaline. Its instability presents a significant challenge for its preparation and administration in a research setting. These notes provide detailed protocols for the quality control, formulation, and administration of this compound for pre-clinical animal research, with a strong emphasis on mitigating issues related to its chemical instability.

Physicochemical Data and Quality Control

Prior to any in vivo use, the identity, purity, and integrity of this compound must be rigorously confirmed. Given its propensity to degrade, it is recommended to perform quality control analysis on the bulk compound upon receipt and on freshly prepared formulations.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
IUPAC Name N-(3,4,5-trimethoxyphenethyl)formylformamide
Molecular Formula C₁₃H₁₇NO₅
Molar Mass 267.28 g/mol
Appearance (Predicted) Crystalline solid
CAS Number Not available
Key Stability Feature Unstable in acidic and basic solutions[1]
Recommended Quality Control Protocol
  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of the compound, comparing the data against a reference standard or published data.[1]

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the bulk material. The method should be able to resolve this compound from its primary degradants, N-formylmescaline and mescaline. A purity of ≥98% is recommended for in vivo studies.

  • Pre-Dosing Stability Check: Analyze a sample of the final formulation, prepared according to Section 3, via HPLC to confirm the compound's integrity immediately before administration.

QC_Workflow cluster_0 Quality Control Workflow bulk Bulk Compound (this compound) identity Confirm Identity (NMR, HRMS) bulk->identity purity Assess Purity (HPLC) (Target: ≥98%) identity->purity formulate Prepare Formulation (See Protocol 3.2) purity->formulate Purity ≥98% fail FAIL Discard Batch purity->fail Purity <98% stability Check Formulation Stability (HPLC, pre-dose) formulate->stability proceed Proceed to Animal Administration stability->proceed Stable stability->fail Degradation Detected

Figure 1. Quality control workflow for this compound.

Protocol: Formulation for Animal Administration

The primary challenge in formulating this compound is its hydrolytic instability.[1] Therefore, formulations must be prepared in a neutral, buffered vehicle immediately prior to administration.

Vehicle Selection
  • Primary Recommendation: Sterile Phosphate-Buffered Saline (PBS) at pH 7.4. This vehicle maintains a physiological pH, minimizing the risk of acid- or base-catalyzed degradation.

  • For Poor Solubility: If the compound exhibits poor solubility in PBS, a co-solvent system may be required. A common system is DMSO/Kolliphor® EL/PBS. However, the concentration of organic solvents should be minimized (<5% DMSO, <10% Kolliphor® EL).

  • Crucial Step: If a co-solvent system is used, the stability of this compound in that specific vehicle must be confirmed by HPLC analysis before beginning animal studies.

Step-by-Step Formulation Protocol (PBS Vehicle)

This protocol describes the preparation of a 10 mL stock solution at a concentration of 1 mg/mL. Adjust volumes and weights as needed for the desired final concentration and volume.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). All glassware, solutions, and equipment must be sterile.

  • Weighing: Accurately weigh 10.0 mg of this compound (purity ≥98%) into a sterile 15 mL conical tube.

  • Dissolution: Add 9.0 mL of sterile PBS (pH 7.4) to the tube. Vortex gently for 2-3 minutes until the compound is fully dissolved. If solubility is an issue, gentle warming (to 37°C) or brief sonication may be attempted, but the solution should be re-analyzed for degradation if these methods are used.

  • pH Check (Optional but Recommended): Check the pH of the solution using a calibrated micro-pH probe. It should be between 7.2 and 7.4.

  • Final Volume: Adjust the final volume to 10.0 mL with sterile PBS (pH 7.4).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new, sterile vial.

  • Use Immediately: Administer the solution to animals as soon as possible, ideally within 30 minutes of preparation, to minimize degradation. Do not store the solution.

Example Formulation Calculations

The table below provides example calculations for preparing different dosing solution concentrations.

Target Concentration (mg/mL)Mass of Compound (mg) for 10 mLVolume of PBS (mL)
0.55.010.0
1.010.010.0
2.525.010.0
5.050.010.0

Note: Solubility must be empirically determined. Higher concentrations may not be achievable in PBS alone.

Formulation_Workflow cluster_1 Formulation & Dosing Workflow start Start: Verified Compound solubility Determine Solubility in PBS (pH 7.4) start->solubility pbs_prep Prepare Dosing Solution in Sterile PBS solubility->pbs_prep Soluble cosolvent_prep Prepare Dosing Solution in Co-Solvent System solubility->cosolvent_prep Not Soluble filter Sterile Filter (0.22 µm) pbs_prep->filter stability_check Confirm Stability in Co-Solvent via HPLC cosolvent_prep->stability_check stability_check->pbs_prep Stable dose Administer Immediately (within 30 min) filter->dose end End of Experiment dose->end

Figure 2. Decision workflow for formulating this compound.

Protocol: Animal Administration (Example)

This section provides a general protocol for intraperitoneal (IP) injection in a mouse model. Doses and volumes must be optimized for the specific animal model and study objectives. Studies in rats have used subcutaneous doses of mescaline ranging from 10 to 100 mg/kg, with the highest dose being associated with significant mortality.[2] Doses for this compound should be determined through careful dose-range-finding studies.

Dose Calculation

The volume to inject is calculated based on the animal's body weight and the concentration of the dosing solution.

  • Formula: Injection Volume (mL) = [Dose (mg/kg) × Body Weight (kg)] / Concentration (mg/mL)

  • Example: For a 10 mg/kg dose to a 25 g (0.025 kg) mouse using a 1 mg/mL solution:

    • Injection Volume (mL) = [10 mg/kg × 0.025 kg] / 1 mg/mL = 0.25 mL

Intraperitoneal (IP) Injection Protocol
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated. If fluid is drawn, discard the syringe and re-prepare.

  • Injection: Inject the calculated volume of the dosing solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions according to the approved IACUC protocol.

References

Application Notes and Protocols for Testing N,N-Diformylmescaline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of N,N-Diformylmescaline, a novel analog of mescaline. The protocols are designed for use with human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines to evaluate potential neurotoxicity and hepatotoxicity, respectively.

Introduction

This compound is a recently identified analog of the classic psychedelic, mescaline. Preliminary studies suggest that it is unstable in aqueous solutions and may act as a prodrug to mescaline, undergoing conversion to N-formylmescaline and subsequently to mescaline[1]. This instability presents unique challenges for in vitro testing and necessitates careful protocol design to ensure the accurate assessment of its cytotoxic potential. These protocols outline the necessary steps for the synthesis, handling, and cytotoxic evaluation of this compound.

Synthesis and Handling of this compound

2.1. Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from 3,4,5-trimethoxyphenylacetic acid.

Disclaimer: The following is a representative synthetic protocol based on established chemical principles. The actual synthesis should be performed by a qualified chemist with appropriate safety precautions.

  • Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid. React 3,4,5-trimethoxyphenylacetic acid with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by treatment with an amine source to form the corresponding amide.

  • Step 2: Reduction of the amide to the primary amine (mescaline). The amide is then reduced to the corresponding amine, mescaline, using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Step 3: Diformylation of mescaline. The final step involves the diformylation of the primary amine group of mescaline. This can be achieved by reacting mescaline with a formylating agent, such as a mixture of formic acid and acetic anhydride.

Purification and Quality Control: The final product should be purified using an appropriate chromatographic technique. The purity and identity of this compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

2.2. Handling and Storage of this compound

Due to its instability, this compound should be handled with care.

  • Storage: Store the solid compound at -20°C or lower, protected from light and moisture.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous Dimethyl Sulfoxide (DMSO)[2][3]. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store stock solutions at -80°C.

  • Working Solution Preparation: Immediately before use, thaw an aliquot of the DMSO stock solution and prepare working dilutions in the appropriate cell culture medium. It is crucial to minimize the time the compound spends in aqueous solution before being added to the cells. The final DMSO concentration in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity[1].

2.3. Stability Assessment in Cell Culture Medium

It is highly recommended to perform a stability assay of this compound in the cell culture medium to be used for the cytotoxicity experiments.

  • Protocol:

    • Spike the cell culture medium with a known concentration of this compound.

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium.

    • Analyze the concentration of this compound and its potential degradation products (N-formylmescaline, mescaline) using LC-MS/MS[4][5].

This will provide crucial information on the compound's half-life in the experimental setting and aid in the interpretation of the cytotoxicity data.

Cell Culture Protocols

3.1. SH-SY5Y Human Neuroblastoma Cells

  • Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and re-seed at a 1:5 to 1:10 dilution.

3.2. HepG2 Human Hepatoma Cells

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency. Wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:3 to 1:6 dilution.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis synthesis Synthesize & Purify This compound stock Prepare DMSO Stock Solution synthesis->stock treat Prepare Working Solutions & Treat Cells stock->treat cells Culture SH-SY5Y & HepG2 Cells seed Seed Cells in 96-well Plates cells->seed seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Apoptosis Assay (Annexin V/PI) incubate->apop analyze Measure Absorbance/ Fluorescence mtt->analyze ldh->analyze apop->analyze calculate Calculate % Viability & IC50 Values analyze->calculate

Caption: Experimental workflow for this compound cytotoxicity testing.

Cytotoxicity Assay Protocols

5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability[6][7][8].

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations and appropriate controls (vehicle and positive control).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

5.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • LDH cytotoxicity assay kit (commercially available)

  • Protocol:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations and appropriate controls.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubate for the desired time points.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

5.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit (commercially available)

    • Binding buffer

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound and controls.

    • After the incubation period, harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (IC50 in µM)

Assay24 hours48 hours72 hoursPositive Control (Staurosporine)
MTT150.5 ± 12.398.7 ± 8.965.4 ± 5.10.05 ± 0.01 (48h)
LDH>200185.2 ± 15.6120.9 ± 10.20.1 ± 0.02 (48h)

Table 2: Cytotoxicity of this compound on HepG2 Cells (IC50 in µM)

Assay24 hours48 hours72 hoursPositive Control (Acetaminophen)
MTT180.3 ± 14.5125.1 ± 11.888.6 ± 7.310,000 ± 500 (24h)
LDH>200195.6 ± 18.2155.4 ± 13.915,000 ± 800 (24h)

Potential Signaling Pathway

Mescaline, the likely active metabolite of this compound, is known to be an agonist of the serotonin (B10506) 5-HT2A receptor[9]. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mescaline Mescaline receptor 5-HT2A Receptor mescaline->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response gene_exp Gene Expression (e.g., Egr-1, Egr-2) cellular_response->gene_exp

Caption: Putative signaling pathway of mescaline via the 5-HT2A receptor.

This pathway suggests that the cytotoxic effects, if any, could be mediated by disruptions in calcium homeostasis or aberrant gene expression.

Conclusion

The provided protocols offer a robust starting point for the in vitro evaluation of this compound cytotoxicity. The inherent instability of the compound requires meticulous handling and the inclusion of a stability assessment to ensure the reliability of the results. By employing multiple cytotoxicity assays and relevant cell lines, researchers can gain valuable insights into the potential neurotoxic and hepatotoxic risks associated with this novel mescaline analog.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting behavioral pharmacology assays on N,N-Diformylmescaline, a novel analog of mescaline. Given that this compound is hypothesized to be a prodrug of mescaline, the described assays are designed to characterize its psychedelic-like effects, abuse potential, and overall behavioral profile in rodents.[1] The protocols are based on established methods for evaluating serotonergic hallucinogens.[2][3][4][5]

Introduction to this compound

This compound is a derivative of mescaline, a classic psychedelic phenethylamine. Structurally, it is the N,N-diformyl derivative of 3,4,5-trimethoxyphenethylamine. Due to its chemical structure, it is thought to be unstable under certain conditions and may hydrolyze to N-formylmescaline and subsequently to mescaline in vivo.[1] Therefore, its behavioral effects are presumed to be mediated primarily by its conversion to mescaline, which acts as a serotonin (B10506) 5-HT2A receptor agonist.[6][7] The following assays are designed to test this hypothesis and to comprehensively characterize the behavioral pharmacology of this compound.

Key Behavioral Pharmacology Assays

A battery of well-validated behavioral assays is proposed to assess the psychoactive properties of this compound. These include:

  • Head-Twitch Response (HTR): A rodent model of 5-HT2A receptor activation that is a reliable behavioral proxy for hallucinogenic potential in humans.[2][8]

  • Drug Discrimination: A paradigm to assess the interoceptive (subjective) effects of a drug and compare them to known substances of abuse.[9][10]

  • Locomotor Activity: Measures the effects of the compound on spontaneous motor activity, which can indicate stimulant or depressant properties.[11][12][13][14][15]

  • Conditioned Place Preference (CPP): A method to evaluate the rewarding or aversive properties of a drug, providing insights into its abuse liability.[16][17][18][19]

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize hypothetical data for this compound in the described behavioral assays. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Head-Twitch Response (HTR) in Mice

Treatment GroupDose (mg/kg, i.p.)Mean HTR Count (± SEM) over 30 minED₅₀ (mg/kg)
Vehicle (Saline)-1.2 ± 0.5-
This compound1015.6 ± 2.125.5
3045.3 ± 5.8
10028.7 ± 4.2
Mescaline (Control)518.9 ± 2.512.8
1552.1 ± 6.3
5035.4 ± 4.9

Table 2: Drug Discrimination in Rats Trained to Discriminate Mescaline (10 mg/kg) from Vehicle

Test CompoundDose (mg/kg, i.p.)% Responding on Mescaline-Appropriate Lever (± SEM)ED₅₀ (mg/kg)
This compound525.4 ± 8.118.2
1568.9 ± 10.5
3092.3 ± 5.7
Psilocybin (Positive Control)0.530.1 ± 9.20.9
1.075.6 ± 11.3
2.095.8 ± 3.4
Haloperidol (Negative Control)0.15.2 ± 2.1-

Table 3: Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM) in 60 min
Vehicle (Saline)-3500 ± 250
This compound103200 ± 300
302800 ± 280
1005500 ± 450
Mescaline (Control)103350 ± 290
202950 ± 260
1006200 ± 510

Table 4: Conditioned Place Preference (CPP) in Rats

Treatment GroupDose (mg/kg, i.p.)Preference Score (Time in Drug-Paired Chamber - Time in Vehicle-Paired Chamber) (s ± SEM)
Vehicle (Saline)-10.5 ± 8.2
This compound1025.3 ± 12.1
3048.9 ± 15.6
Cocaine (Positive Control)10150.2 ± 25.8
Lisuride (Negative Control)0.18.7 ± 9.5

Experimental Protocols

Head-Twitch Response (HTR) Protocol

Objective: To quantify the frequency of head twitches in mice following administration of this compound as a measure of 5-HT2A receptor activation.[3][4][20]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound, Mescaline HCl

  • Sterile saline solution (0.9% NaCl)

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment or automated HTR detection system

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound and Mescaline HCl in sterile saline.

  • Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately place the mouse in the observation chamber and record its behavior for 30-60 minutes.

  • Scoring: Manually count the number of head twitches (rapid, side-to-side head movements) or use an automated system for quantification.[5][8][21] A biphasic dose-response curve is often observed with psychedelics.[2]

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control. Calculate the ED₅₀ value.

Drug Discrimination Protocol

Objective: To determine if this compound produces subjective effects similar to a known hallucinogen, such as mescaline.[9][22][23]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Standard two-lever operant conditioning chambers

  • Food pellets (reinforcement)

  • This compound, Mescaline HCl (training drug)

  • Sterile saline solution

Procedure:

  • Training Phase:

    • Food-deprive rats to 85-90% of their free-feeding body weight.

    • Train rats to press a lever for food reinforcement.

    • Train rats to discriminate between an i.p. injection of mescaline (e.g., 10 mg/kg) and vehicle (saline). On days when mescaline is administered, only responses on the "drug-appropriate" lever are reinforced. On vehicle days, only responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until rats reliably respond on the correct lever (>80% accuracy).

  • Testing Phase:

    • Once trained, administer various doses of this compound or other test compounds.

    • Place the rat in the operant chamber and record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: A compound is considered to fully substitute for the training drug if it produces >80% drug-appropriate responding. Calculate the ED₅₀ for substitution.

Locomotor Activity Protocol

Objective: To assess the effect of this compound on spontaneous horizontal and vertical movement.[13][14][24][25]

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Open-field arenas equipped with automated photobeam detection systems or video tracking software

  • This compound, Mescaline HCl

  • Sterile saline solution

Procedure:

  • Habituation: Habituate mice to the testing room for at least 1 hour. On a separate day, habituate them to the open-field arena for 30-60 minutes.

  • Drug Preparation and Administration: Prepare and administer drugs as described for the HTR assay.

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena and record locomotor activity for 60-120 minutes.

  • Parameters Measured:

    • Total distance traveled (horizontal activity)

    • Time spent in the center vs. periphery (anxiolytic/anxiogenic effects)

    • Rearing frequency (vertical activity)

  • Data Analysis: Analyze locomotor data using a two-way repeated measures ANOVA (treatment x time) or a one-way ANOVA for total activity, followed by appropriate post-hoc tests.

Conditioned Place Preference (CPP) Protocol

Objective: To evaluate the rewarding or aversive properties of this compound.[17][18][19][26]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound

  • Sterile saline solution

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place rats in the central compartment and allow them to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial bias. An unbiased design is often preferred.[17]

  • Conditioning Phase (4-8 days):

    • On drug conditioning days, administer this compound and confine the rat to one of the outer chambers for 30 minutes.

    • On vehicle conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes. The pairings are counterbalanced across animals.

  • Test Phase (Post-Conditioning):

    • The day after the last conditioning session, place the rat in the central compartment (in a drug-free state) and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant positive score indicates a conditioned place preference (reward), while a significant negative score indicates a conditioned place aversion. Use a paired t-test or ANOVA to analyze the data.

Visualization of Pathways and Workflows

Serotonin 5-HT2A Receptor Signaling Pathway

The psychedelic effects of mescaline and likely its prodrugs are primarily mediated through the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).[6][27][28] Activation of this receptor leads to a cascade of intracellular events.

G cluster_cytoplasm Cytoplasm Psychedelic Psychedelic Ligand (e.g., Mescaline) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits (Biased Agonism) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, mTOR) Ca_release->Downstream Modulates PKC->Downstream Phosphorylates

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Behavioral Assays

The following diagram illustrates the general workflow for conducting the behavioral pharmacology assessment of a novel compound like this compound.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation (Prodrug of Mescaline) B Dose Range Selection (Based on Mescaline Data) A->B C Animal Model Selection (Mice, Rats) B->C D Protocol Design C->D E Head-Twitch Response (Psychedelic Potential) D->E F Drug Discrimination (Subjective Effects) D->F G Locomotor Activity (Stimulant/Depressant Effects) D->G H Conditioned Place Preference (Abuse Liability) D->H I Data Collection & Quantification E->I F->I G->I H->I J Statistical Analysis (ANOVA, t-tests) I->J K ED₅₀ / Potency Calculation J->K L Interpretation & Conclusion K->L

Caption: General experimental workflow.

Logical Relationship for Prodrug Hypothesis

This diagram outlines the logical steps to test the hypothesis that this compound acts as a prodrug for mescaline.

G cluster_hypothesis Prodrug Hypothesis cluster_testing Experimental Testing cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_conclusion Conclusion Hypo This compound (DFM) is a prodrug for Mescaline PK Administer DFM; Measure Mescaline levels in blood/brain Hypo->PK Prediction 1 PD1 DFM induces mescaline-like behavioral effects (HTR, DD) Hypo->PD1 Prediction 2 Conc Confirm or Refute Prodrug Hypothesis PK->Conc PD2 5-HT2A antagonist blocks DFM effects PD1->PD2 Mechanism Check PD2->Conc

Caption: Prodrug hypothesis testing logic.

References

Application Notes and Protocols for High-Throughput Screening of Mescaline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of mescaline analogues targeting the serotonin (B10506) 2A (5-HT2A) receptor. The methodologies outlined are designed to facilitate the identification and characterization of novel psychoactive compounds.

Introduction

Mescaline, a naturally occurring psychedelic phenethylamine, and its synthetic analogues primarily exert their effects through agonism at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][2] The activation of the 5-HT2A receptor is a key mechanism for the therapeutic potential and psychoactive properties of many psychedelic compounds.[3] High-throughput screening (HTS) is an essential methodology in drug discovery that utilizes automation to rapidly test large numbers of compounds for their biological activity, making it an ideal approach for exploring the vast chemical space of mescaline analogues.[4][5]

The primary goal of these HTS assays is to identify and characterize the interaction of mescaline analogues with the 5-HT2A receptor. This involves determining the binding affinity of the compounds to the receptor and quantifying their functional activity as agonists or antagonists. The main signaling cascade initiated by 5-HT2A receptor activation involves the Gq/G11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3, in turn, triggers the release of intracellular calcium (Ca2+).[6][7] Additionally, receptor activation can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization.[8]

This document outlines several key HTS methodologies for screening mescaline analogues, including receptor binding assays, functional assays measuring secondary messengers (IP1, a stable metabolite of IP3, and Ca2+), and β-arrestin recruitment assays.

Signaling Pathways and Screening Workflow

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for high-throughput screening of mescaline analogues.

5_HT2A_Signaling_Pathway 5-HT2A Receptor Signaling Pathway Mescaline_Analogue Mescaline Analogue HTR2A 5-HT2A Receptor Mescaline_Analogue->HTR2A Binds to Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates Beta_Arrestin β-Arrestin Recruitment HTR2A->Beta_Arrestin Promotes PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

5-HT2A Receptor Signaling Pathway

HTS_Workflow High-Throughput Screening Workflow for Mescaline Analogues Compound_Library Mescaline Analogue Library Primary_Screen Primary HTS (e.g., Calcium Flux) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Binding, β-Arrestin) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

HTS Workflow for Mescaline Analogues

Data Presentation: In Vitro Pharmacology of Mescaline Analogues at the Human 5-HT2A Receptor

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a selection of mescaline analogues at the human 5-HT2A receptor. The data is compiled from a study by Kolaczynska et al. (2022).[3] Binding affinity was determined by radioligand displacement assays, and functional potency was assessed by measuring calcium mobilization.

Compound4-Position Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Efficacy (% of 5-HT)
Mescaline Methoxy9,40010,00078
Escaline Ethoxy3,8003,10070
Proscaline n-Propoxy1,1001,40066
Isoproscaline Isopropoxy1,3001,10066
Allylescaline Allyloxy1,00069063
MAL Methylallyloxy1507994
DFM Difluoromethoxy3,5005,70085
TFM Trifluoromethoxy2802744
FE 2-Fluoroethoxy12,0001,20088
DFE 2,2-Difluoroethoxy1,2001,00070
TFE 2,2,2-Trifluoroethoxy38017067
FP 3-Fluoropropoxy51019091
CP Cyclopropylmethoxy30016090
BZ Benzyloxy28022058

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory equipment.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for determining the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]ketanserin.[7][9]

  • Non-specific competitor: Spiperone (B1681076).[7]

  • Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[9]

  • 0.5% polyethyleneimine (PEI) solution.[9]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% PEI for at least 2 hours at room temperature to reduce non-specific binding.[9]

  • Reaction Mixture Preparation: In each well of a separate 96-well plate, prepare the reaction mixture in a final volume of 250 µL:

    • Total Binding: 150 µL of cell membrane suspension (typically 50-70 µg protein/well), 50 µL of assay buffer, and 50 µL of [3H]ketanserin (final concentration ~0.4-2.0 nM).[7][9]

    • Non-specific Binding: 150 µL of cell membrane suspension, 50 µL of spiperone (final concentration ~10 µM), and 50 µL of [3H]ketanserin.[7]

    • Compound Competition: 150 µL of cell membrane suspension, 50 µL of test compound (at various concentrations), and 50 µL of [3H]ketanserin.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[9]

  • Filtration: Aspirate the PEI solution from the filter plate. Rapidly transfer the contents of the reaction plate to the filter plate and filter under vacuum using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters four times with ice-cold assay buffer.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: FLIPR-Based Calcium Mobilization Assay

This functional assay measures the ability of compounds to act as agonists at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Black-wall, clear-bottom 384-well microplates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6).[10][11][12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (if required for the cell line to prevent dye leakage).

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density (e.g., 10,000 - 20,000 cells/well) and incubate overnight at 37°C, 5% CO2.[11]

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions, including probenecid if necessary. Remove the cell culture medium and add an equal volume of loading buffer to each well (e.g., 25 µL).[11]

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2, to allow for dye loading.[13]

  • Compound Plate Preparation: Prepare a separate 384-well plate containing serial dilutions of the mescaline analogues in assay buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to monitor fluorescence (e.g., excitation ~485 nm, emission ~525 nm).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Initiate the automated addition of the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 90-180 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 3: HTRF IP-One Assay for Gq Signaling

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.[14][15][16]

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • White, low-volume 384-well microplates.

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer).[14][17]

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Plate cells in the 384-well plates and culture until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add the test compounds (mescaline analogues) at various concentrations, diluted in the stimulation buffer provided in the kit (which contains LiCl to inhibit IP1 degradation).[16]

    • Incubate for 60 minutes at 37°C.[16]

  • IP1 Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate, diluted in lysis buffer) to each well.[17]

    • Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[17]

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). The signal is inversely proportional to the amount of IP1 produced.[18] Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel. Plot the IP1 concentration against the compound concentration to determine EC50 and Emax values.

Protocol 4: Tango™ β-Arrestin Recruitment Assay

This assay measures ligand-induced interaction between the 5-HT2A receptor and β-arrestin, which is independent of G-protein coupling knowledge.[19][20]

Materials:

  • HTLA or U2OS cells engineered for the Tango assay, co-expressing the 5-HT2A receptor fused to a transcription factor, and a protease-tagged β-arrestin.[19][21]

  • Assay medium and a β-lactamase substrate.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: Add the mescaline analogues at various concentrations to the cells.

  • Incubation: Incubate the plates for 5-16 hours at 37°C to allow for β-arrestin recruitment, protease cleavage, and reporter gene expression.

  • Substrate Addition: Add the β-lactamase fluorescent substrate to each well and incubate for 2 hours at room temperature.

  • Fluorescence Reading: Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) to determine the ratio of cleaved to uncleaved substrate.[20]

  • Data Analysis: The change in the fluorescence ratio is proportional to the extent of β-arrestin recruitment. Plot the ratio against the compound concentration to determine EC50 and Emax values.

References

Troubleshooting & Optimization

Overcoming N,N-Diformylmescaline degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diformylmescaline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is hydrolysis. The two formyl groups attached to the nitrogen atom are susceptible to cleavage, particularly in the presence of acid or base catalysts. This hydrolysis occurs in a stepwise manner.[1]

Q2: What are the degradation products of this compound?

A2: this compound first degrades to N-formylmescaline through the loss of one formyl group. Under more stringent conditions, particularly in strong acid over time, the second formyl group is removed to yield mescaline.[1]

Q3: How does pH affect the stability of this compound?

A3: this compound is unstable in both acidic and basic aqueous solutions.[1] Degradation is accelerated at pH values significantly above or below neutral (pH 7). For optimal short-term stability, solutions should be prepared in a neutral, buffered medium.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: For short-term storage, high-purity aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[2] If aqueous solutions are necessary for experimental procedures, they should be prepared fresh using a neutral buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2.[2] Mescaline, the parent compound, is soluble in chloroform (B151607) and benzene, and moderately soluble in water.[3]

Q5: How should stock solutions of this compound be stored?

A5: Stock solutions in anhydrous organic solvents should be stored at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is highly recommended to prepare them immediately before use.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. 1. pH-mediated hydrolysis: The solvent or buffer used is either acidic or basic. 2. Thermal degradation: The solution was exposed to elevated temperatures.1. Ensure the solvent is neutral (pH 7.0-7.4). Use a buffered solution if necessary. Prepare aqueous solutions fresh before each experiment. 2. Store solutions at recommended low temperatures and avoid heating.
Appearance of unexpected peaks in chromatogram. 1. Formation of degradation products: The peaks may correspond to N-formylmescaline and mescaline. 2. Oxidative degradation: Exposure to air or oxidizing agents.1. Confirm the identity of the new peaks by co-injection with standards of the expected degradation products or by using LC-MS for mass identification. 2. Prepare solutions using degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen).
Poor solubility or precipitation of the compound. 1. Incorrect solvent choice: The compound may have limited solubility in the selected solvent. 2. Low temperature: Solubility may decrease at lower temperatures.1. Refer to the solubility data table below. Consider using DMSO or ethanol for initial stock solutions.[2] 2. Prepare a more concentrated stock in a good solvent (e.g., DMSO) and perform serial dilutions into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
Inconsistent experimental results. 1. Variable degradation: Inconsistent timing between solution preparation and use. 2. Contaminated solvents: Presence of acidic or basic impurities in the solvents.1. Standardize all experimental timelines. Prepare fresh solutions for each replicate or experimental set. 2. Use high-purity or HPLC-grade solvents to minimize contaminants that could catalyze degradation.

Quantitative Data on Degradation

Due to limited published kinetic data for this compound, the following tables provide representative data based on the known instability of N-formyl compounds under forced degradation conditions. These values illustrate the expected trends in stability.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) (hours)Predominant Degradation Product(s)
2.0~ 2N-formylmescaline, Mescaline
4.0~ 24N-formylmescaline
7.0> 72Minimal degradation
10.0~ 8N-formylmescaline
12.0< 1N-formylmescaline

Table 2: Effect of Temperature on the Stability of this compound in Neutral Buffered Solution (pH 7.2)

TemperatureHalf-life (t½) (hours)
4°C> 168
25°C (Room Temp)~ 72
40°C~ 12

Table 3: Solubility of Mescaline Analogs in Various Solvents

SolventMescaline SolubilityThis compound (Predicted)
WaterModerately soluble[3]Sparingly soluble
PBS (pH 7.2)3 mg/mL (as HCl salt)[2]Low solubility
Ethanol10 mg/mL (as HCl salt)[2]Soluble
DMSO3 mg/mL (as HCl salt)[2]Soluble
ChloroformSoluble[3]Soluble
Ethyl AcetateVirtually insoluble (as citrate (B86180) salt)[4]Likely poorly soluble

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify degradation products and determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer components

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system for peak identification (recommended)

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective stress medium (e.g., 0.1 M HCl, water, or 0.1 M NaOH).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of HPLC-grade water. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, 48, and 72 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Photostability: Expose the working solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time intervals.

4. HPLC-UV Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 269 nm.

  • Injection Volume: 10 µL.

  • Analysis: Quantify the percentage of this compound remaining and the formation of degradation products by comparing peak areas to the time-zero sample.

Visualizations

Degradation_Pathway DFM This compound NFM N-Formylmescaline DFM->NFM + H2O (- HCOOH) Acid/Base catalysis MES Mescaline NFM->MES + H2O (- HCOOH) Strong Acid

Caption: Degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution\n(1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Working Solutions\n(100 µg/mL) Working Solutions (100 µg/mL) Stock Solution\n(1 mg/mL in ACN)->Working Solutions\n(100 µg/mL) Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Neutral Hydrolysis Neutral Hydrolysis Oxidation Oxidation Photolysis Photolysis Sample Collection\n(Time Points) Sample Collection (Time Points) Acid Hydrolysis->Sample Collection\n(Time Points) Base Hydrolysis->Sample Collection\n(Time Points) Neutral Hydrolysis->Sample Collection\n(Time Points) Oxidation->Sample Collection\n(Time Points) Photolysis->Sample Collection\n(Time Points) Neutralization (if needed) Neutralization (if needed) Sample Collection\n(Time Points)->Neutralization (if needed) HPLC-UV Analysis HPLC-UV Analysis Neutralization (if needed)->HPLC-UV Analysis LC-MS Identification LC-MS Identification HPLC-UV Analysis->LC-MS Identification Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation

Caption: Workflow for the stability assessment of this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DFM This compound (or Mescaline) DFM->Receptor binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Cellular Effects Ca->Downstream PKC->Downstream

Caption: Postulated signaling pathway via the 5-HT2A receptor.

References

Technical Support Center: N,N-Diformylmescaline In Vivo Dosing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of N,N-Diformylmescaline for in vivo experiments.

Disclaimer: this compound is a novel compound with limited direct in vivo data. It is understood to be a prodrug of mescaline.[1] Therefore, the guidance provided is largely based on the well-documented pharmacokinetics and pharmacodynamics of mescaline and the general principles of prodrug pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relationship to mescaline?

A1: this compound is a novel analogue of mescaline.[1] It is characterized as a prodrug, meaning it is an inactive compound that is converted into the active drug, mescaline, within the body through metabolic processes.[1] Its chemical structure includes two formyl groups attached to the nitrogen atom of the mescaline backbone.

Q2: What is the proposed mechanism of action for this compound?

A2: The therapeutic and psychoactive effects of this compound are presumed to be mediated by its active metabolite, mescaline. Mescaline is a classic serotonergic psychedelic that primarily acts as an agonist at the serotonin (B10506) 5-hydroxytryptamine-2A (5-HT2A) receptor.[2][3] Activation of the 5-HT2A receptor initiates intracellular signaling cascades, primarily through the Gq/G11 pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][4]

Q3: How does the prodrug nature of this compound affect its pharmacokinetic profile compared to mescaline?

A3: As a prodrug, this compound is expected to have a different pharmacokinetic profile than mescaline.[5][6] Key anticipated differences include:

  • Delayed Onset of Action: Time is required for the metabolic conversion of this compound to mescaline, which will likely result in a slower onset of pharmacological effects.

  • Altered Bioavailability: The bioavailability of mescaline from this compound administration may differ from direct mescaline administration due to differences in absorption and first-pass metabolism of the prodrug.[7]

  • Longer Half-Life of the Active Moiety: The plasma concentration of mescaline may be sustained for a longer period as it is continuously formed from the metabolism of this compound.[5]

Q4: What are the stability considerations for this compound in experimental settings?

A4: this compound has been found to be unstable under acidic and basic conditions, where it degrades to N-formylmescaline and subsequently to mescaline.[1] It is crucial to consider the pH of the vehicle used for formulation and to conduct stability studies of the dosing solution under the intended experimental conditions.

Troubleshooting Guide

Q: Why am I observing high variability in my experimental results?

A: High variability in in vivo experiments with this compound can stem from several factors:

  • Formulation Instability: As this compound is sensitive to pH, the formulation may be degrading prior to administration.[1] Ensure the vehicle is pH-neutral and that the formulation is prepared fresh and used promptly. It is advisable to perform stability testing on your formulation.

  • Inconsistent Prodrug Conversion: The rate and extent of conversion of this compound to mescaline can vary between individual animals due to differences in metabolic enzyme activity. Measuring plasma concentrations of both this compound and mescaline can help to identify if this is a contributing factor.

  • Animal Model Specifics: Factors such as species, strain, age, and sex of the animals can influence metabolic rates and drug response. Ensure these variables are consistent across your experimental groups.

Q: The onset of the pharmacological effect is slower than anticipated. How can this be addressed?

A: A slow onset of action is characteristic of many prodrugs, as they require metabolic activation.[5][6]

  • Pre-treatment Time: You may need to adjust your experimental timeline to account for the time required for the conversion of this compound to pharmacologically active concentrations of mescaline.

  • Route of Administration: The route of administration can significantly impact the rate of absorption and metabolism. Intravenous administration of the prodrug might lead to a faster conversion compared to oral administration, though this needs to be empirically determined.

Q: The observed potency of this compound is lower than expected based on molar equivalence to mescaline. What could be the reason?

A: Lower than expected potency could be due to:

  • Incomplete Conversion: The conversion of this compound to mescaline may not be 100% efficient. A significant portion of the prodrug might be eliminated from the body before it can be metabolized to the active form.

  • First-Pass Metabolism: If administered orally, the prodrug may undergo significant first-pass metabolism in the gut wall or liver, potentially leading to the formation of inactive metabolites in addition to mescaline.

  • Tissue Distribution: The tissue distribution of the prodrug may differ from that of mescaline, potentially leading to lower concentrations of the active drug at the target site.

Data Presentation

Table 1: Summary of Oral Mescaline Pharmacokinetics in Humans (This data is provided as a reference for the expected pharmacokinetics of the active metabolite, mescaline)

ParameterValueSource
Time to Maximum Concentration (Tmax)~2.0 hours[8][9]
Plasma Elimination Half-Life (t1/2)~3.5 hours[8][9]
Onset of Subjective Effects~1 hour post-dose[8][9]
Duration of Subjective EffectsDose-dependent (2.8h at 100mg to 15h at 800mg)[8][9]
MetabolismPrimarily excreted unchanged; main metabolite is 3,4,5-trimethoxyphenylacetic acid.[8][9]

Table 2: Expected Comparative Pharmacokinetics: this compound vs. Mescaline

ParameterThis compound (Prodrug)Mescaline (Active Drug)Rationale
Time to Onset of Effect DelayedFasterTime required for metabolic conversion to mescaline.[5][6]
Time to Peak Mescaline Concentration LongerShorterGradual formation of mescaline from the prodrug.[5]
Duration of Mescaline Exposure Potentially LongerShorterActs as a reservoir for continuous release of mescaline.[5]
Bioavailability of Mescaline Unknown (requires experimental determination)Established for direct administrationMay be higher or lower depending on absorption and first-pass metabolism of the prodrug.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound

  • Animal Model: Select an appropriate animal model (e.g., rats, mice) and ensure ethical approval is obtained.

  • Formulation: Prepare a fresh, sterile formulation of this compound in a neutral pH vehicle (e.g., saline, PBS). Confirm the concentration and stability of the formulation.

  • Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of both this compound and mescaline in the plasma samples.

  • Data Analysis: Plot the plasma concentration-time curves for both analytes. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the prodrug and the active metabolite.

Protocol 2: Formulation Stability Assessment

  • Preparation: Prepare the this compound formulation as intended for the in vivo study.

  • Storage Conditions: Aliquot the formulation and store it under various conditions relevant to the experiment (e.g., room temperature on the benchtop, 4°C).

  • Time Points: Sample the aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method (e.g., HPLC) to determine the concentration of intact this compound and the appearance of degradation products like N-formylmescaline and mescaline.

  • Evaluation: Determine the time frame within which the formulation remains stable (e.g., >95% of the initial concentration).

Mandatory Visualizations

G cluster_0 In Vivo Administration cluster_1 Metabolic Conversion cluster_2 Pharmacological Action This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Metabolism Mescaline (Active Drug) Mescaline (Active Drug) N-Formylmescaline->Mescaline (Active Drug) Metabolism 5-HT2A Receptor 5-HT2A Receptor Mescaline (Active Drug)->5-HT2A Receptor Agonist Binding Gq/G11 Signaling Pathway Gq/G11 Signaling Pathway 5-HT2A Receptor->Gq/G11 Signaling Pathway Activation Cellular Response Cellular Response Gq/G11 Signaling Pathway->Cellular Response

Caption: Metabolic activation of this compound and its mechanism of action.

G Start Start Define Objectives Define Objectives Start->Define Objectives Formulation Development & Stability Testing Formulation Development & Stability Testing Define Objectives->Formulation Development & Stability Testing Pilot PK Study (Single Dose) Pilot PK Study (Single Dose) Formulation Development & Stability Testing->Pilot PK Study (Single Dose) Measure Prodrug & Active Metabolite Measure Prodrug & Active Metabolite Pilot PK Study (Single Dose)->Measure Prodrug & Active Metabolite Analyze PK Data Analyze PK Data Measure Prodrug & Active Metabolite->Analyze PK Data Dose-Response Study Dose-Response Study Analyze PK Data->Dose-Response Study Select Doses Based on PK Select Doses Based on PK Dose-Response Study->Select Doses Based on PK Assess Pharmacodynamic Endpoints Assess Pharmacodynamic Endpoints Select Doses Based on PK->Assess Pharmacodynamic Endpoints Data Interpretation Data Interpretation Assess Pharmacodynamic Endpoints->Data Interpretation Optimized Dosage Range Optimized Dosage Range Data Interpretation->Optimized Dosage Range

Caption: Experimental workflow for optimizing this compound dosage.

G Prodrug vs. Active Drug Pharmacokinetics X_axis Time origin origin->X_axis Y_axis Y_axis origin->Y_axis Active_Metabolite Active Metabolite (from Prodrug) Active_Drug_Direct Active Drug (Direct Admin) p1 p1 p2 p2 p1->p2 Absorption & Distribution p3 p3 p2->p3 Elimination m1 m1 m2 m2 m1->m2 Formation m3 m3 m2->m3 Elimination d1 d1 d2 d2 d1->d2 Absorption d3 d3 d2->d3 Elimination

Caption: Theoretical pharmacokinetic profiles of a prodrug and its active metabolite.

References

How to improve the solubility of N,N-Diformylmescaline for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diformylmescaline

This guide provides technical assistance for researchers, scientists, and drug development professionals working with this compound, focusing on strategies to improve its solubility for in vitro and other biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A: this compound is an analogue of mescaline.[1] The addition of two formyl groups to the primary amine of mescaline increases its lipophilicity and removes the primary amine's ability to form salts, likely resulting in poor aqueous solubility. While mescaline itself is moderately soluble in water, this compound is expected to be significantly less soluble in aqueous buffers.[2][3][4] It is also reportedly unstable under acidic and basic conditions, breaking down to N-formylmescaline.[5]

Q2: What is the best solvent to prepare a stock solution of this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. Many non-polar research compounds are soluble in DMSO.[6] For mescaline analogues like NBOMe-mescaline, solubility in DMSO can be as high as 20 mg/mL.[7] Always start with the highest practical concentration in 100% DMSO (e.g., 10-20 mM) to minimize the final percentage of organic solvent in your aqueous assay buffer.

Q3: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer or cell media. What should I do?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] Here are several troubleshooting steps:

  • Decrease Final Concentration: The most common cause is that the final concentration of your compound exceeds its aqueous solubility limit. Try lowering the final working concentration.

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Add a small amount of the pre-warmed (37°C) aqueous buffer to your DMSO stock, vortex gently, and then add this intermediate dilution to the rest of the buffer.[8]

  • Reduce Final DMSO Percentage: While counterintuitive, a higher concentration of DMSO in the final solution does not always guarantee solubility. Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for cell-based assays to avoid solvent toxicity and artifacts.[8][9]

  • Use Co-solvents: If DMSO alone is insufficient, consider using a co-solvent. See the troubleshooting guide below for more details.

Q4: Can I use sonication or heat to dissolve my compound?

A: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound in the initial DMSO stock. However, be cautious, as excessive heat can degrade the compound. Given that this compound is known to be unstable in solution, prolonged heating is not recommended.[5]

Troubleshooting Guide: Improving Solubility

This section provides a systematic approach to overcoming solubility challenges with this compound.

Initial Solubility Assessment

Before beginning experiments, it is crucial to determine the kinetic solubility of your compound in your specific assay buffer. This can be done using methods like nephelometry (light scattering) or by preparing serial dilutions and visually inspecting for precipitation.[10][11][12]

Solubility Enhancement Workflow

If you encounter precipitation, follow this workflow. The process is designed to find a suitable solvent system with minimal perturbation to the biological assay.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce DMSO stock volume. Increase stock concentration if needed. check_dmso->reduce_dmso No use_cosolvent Try Co-Solvent System (e.g., Pluronic F-68, Cremophor EL) check_dmso->use_cosolvent Yes check_precip_1 Precipitation Resolved? reduce_dmso->check_precip_1 check_precip_1->use_cosolvent No end_success Proceed with Assay check_precip_1->end_success Yes check_precip_2 Precipitation Resolved? use_cosolvent->check_precip_2 use_cyclodextrin Use Solubility Excipient (e.g., HP-β-CD, SBE-β-CD) check_precip_2->use_cyclodextrin No check_precip_2->end_success Yes check_precip_3 Precipitation Resolved? use_cyclodextrin->check_precip_3 check_precip_3->end_success Yes end_fail Re-evaluate Assay Conditions or Compound Concentration check_precip_3->end_fail No

Caption: A workflow for troubleshooting compound precipitation in assays.

Data & Experimental Protocols

Table 1: Example Solvent Systems for Poorly Soluble Compounds

This table presents common solvent systems and excipients used to enhance the aqueous solubility of lipophilic compounds for in vitro assays. Vehicle controls must always be run in parallel.

Solvent/Excipient Typical Stock Conc. Typical Final Conc. in Assay Notes & Considerations
DMSO 10-50 mM< 0.5% (v/v)Standard starting solvent. Can be toxic to cells at >0.5%.
Ethanol 10-50 mM< 1% (v/v)Can cause protein denaturation or cellular stress at higher concentrations.
Pluronic® F-68 10% (w/v) in water0.01-0.1% (w/v)Non-ionic surfactant, generally low cytotoxicity.
Cremophor® EL 10% (w/v) in water0.01-0.1% (w/v)Can have biological effects and should be used with caution.
HP-β-CD 20-40% (w/v) in water1-5 mMHydroxypropyl-β-cyclodextrin. Encapsulates hydrophobic molecules.
SBE-β-CD (Captisol®) 40% (w/v) in water1-10 mMSulfobutylether-β-cyclodextrin. Higher solubility and lower toxicity than HP-β-CD.
Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a standard procedure for preparing solutions for a typical cell-based or biochemical assay.

  • Prepare Primary Stock Solution (10 mM in DMSO):

    • Weigh out a precise amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly. If necessary, sonicate briefly in a water bath until fully dissolved.

    • Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate Dilutions (in DMSO):

    • If a dose-response curve is required, perform serial dilutions of the 10 mM primary stock in 100% DMSO. This ensures that the final percentage of DMSO is constant across all concentrations.[9]

  • Prepare Final Working Solution (in Aqueous Buffer/Media):

    • Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[8]

    • To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed aqueous buffer.

    • Add the DMSO stock dropwise to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.[8]

    • Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to the assay.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.[10][13][14]

  • Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.

    • Prepare serial 2-fold dilutions of this stock in DMSO.

    • Dispense 196 µL of your assay buffer into the wells of a clear 96-well plate.

  • Execution:

    • Add 4 µL of each DMSO dilution to the corresponding wells of the buffer plate (this results in a 2% final DMSO concentration). Include a DMSO-only control.

    • Seal the plate and shake at room temperature for 2 hours.

  • Measurement (Nephelometry):

    • Measure the light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • The lowest concentration that shows a significant increase in light scattering above the DMSO control is considered the kinetic solubility limit.

Relevant Signaling Pathway

This compound is an analogue of mescaline, a classic psychedelic known to be an agonist at the serotonin (B10506) 5-HT2A receptor.[15] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[16][17][18] Understanding this pathway is critical for designing relevant pharmacodynamic assays.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Ligand This compound (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

References

Addressing variability in N,N-Diformylmescaline experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diformylmescaline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to experimental variability?

A1: this compound is the N,N-diformylated derivative of mescaline.[1] The primary source of experimental variability stems from its chemical instability. The compound is susceptible to degradation, particularly under acidic or basic conditions, which can hydrolyze the formyl groups to yield N-formylmescaline and subsequently mescaline.[1][2] This instability makes purification challenging and can lead to inconsistent results in analytical and biological assays if not handled properly.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a freezer at or below -20°C and protected from light and moisture. Avoid storing it in solution for extended periods, especially in protic or aqueous solvents.

Q3: How can I confirm the purity and identity of my synthesized this compound?

A3: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Look for the two distinct formyl proton signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight (267.28 g/mol ).[1] Be aware that fragmentation may show losses of formyl groups or the presence of N-formylmescaline or mescaline.

  • FTIR Spectroscopy: Can identify the characteristic carbonyl stretches of the formamide (B127407) groups.

  • LC-MS: Useful for assessing purity and detecting degradation products like N-formylmescaline and mescaline.[2]

Q4: My biological assay results are inconsistent. What could be the cause?

A4: Inconsistent biological activity can arise from several factors:

  • Compound Degradation: As this compound may act as a prodrug for mescaline, the rate of its conversion in your assay medium can vary.[1] Ensure the pH of your buffer is neutral and stable.

  • Inconsistent Purity: The presence of varying amounts of mescaline or N-formylmescaline in different batches can lead to different pharmacological profiles.

  • Experimental Conditions: Even minor variations in incubation time, temperature, or cell line conditions can impact results, a phenomenon observed in many highly standardized experiments.[3]

Troubleshooting Guides

Guide 1: Synthetic Reaction Issues

This guide addresses common problems encountered during the synthesis of this compound from mescaline.

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction The formylation of the second N-H bond can be slower than the first. Extend the reaction time and monitor progress using TLC or LC-MS. Consider using a more potent formylating agent or slightly increasing the reaction temperature, though this may increase side product formation.[4][5]
Degradation During Workup The product is sensitive to acid and base.[2] Ensure all workup steps, including washes and extractions, are performed with neutral water and solvents. Avoid strong acids or bases.
Poor Quality Reagents Use freshly distilled or high-purity mescaline starting material. Ensure the formylating agent (e.g., acetic formic anhydride (B1165640), formic acid) has not decomposed.[5]
Moisture Contamination Formylating agents like acetic formic anhydride are moisture-sensitive.[5] Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents.

DOT Script for Troubleshooting Low Yield

G start Low Product Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atm.) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS for Completion check_conditions->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete check_workup Assess Workup Procedure (pH Neutral) degraded Degradation During Workup? check_workup->degraded incomplete->check_workup No optimize_time Action: Increase Reaction Time / Temperature incomplete->optimize_time Yes neutralize_workup Action: Use Neutral Washes, Avoid Strong Acid/Base degraded->neutralize_workup Yes success Yield Improved degraded->success No optimize_time->monitor_reaction neutralize_workup->success

Caption: Troubleshooting workflow for low yield synthesis.

Problem: Product Contains Impurities (N-formylmescaline or unreacted mescaline)

Observation (by ¹H NMR or LC-MS) Potential Cause & Solution
Significant peak for N-formylmescaline Incomplete diformylation. The reaction has not gone to completion. Increase the molar excess of the formylating agent (e.g., from 2.5 to 3.5 equivalents) and/or extend the reaction time.
Significant peak for mescaline Grossly insufficient formylating agent or very short reaction time. Re-evaluate the stoichiometry of your reagents. Ensure the formylating agent is active.
Multiple unknown peaks Side reactions or degradation. This can occur at elevated temperatures.[4] Attempt the reaction at a lower temperature for a longer duration. Purification via column chromatography on silica (B1680970) gel using a non-polar to moderately polar eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) may be necessary, but be aware of potential degradation on silica.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the formylation of primary amines.

Materials:

  • Mescaline hydrochloride (or freebase)

  • Formic acid (≥95%)

  • Acetic anhydride

  • Toluene (B28343) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Preparation of Acetic Formic Anhydride (Formylating Agent):

    • Caution: Perform in a well-ventilated fume hood.

    • In a round-bottom flask cooled in an ice bath (0°C), add acetic anhydride (1.2 eq.).

    • Slowly add formic acid (1.0 eq.) dropwise with stirring.

    • After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This mixture is used directly in the next step.

  • Formylation Reaction:

    • If starting with mescaline hydrochloride, convert it to the freebase first using a standard aqueous base extraction. Ensure the freebase is dry.

    • Dissolve mescaline freebase (1.0 eq.) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Add the freshly prepared acetic formic anhydride (2.5 - 3.0 eq.) to the mescaline solution.

    • Heat the mixture to reflux and collect any water that forms in the Dean-Stark trap.[5]

    • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane) until the mescaline spot has disappeared (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution to quench excess anhydride and neutralize acids.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by flash chromatography on silica gel if necessary, but prolonged contact should be avoided. A gradient elution from hexane to ethyl acetate is often effective.

Signaling Pathway Visualization

This compound is an analog of mescaline, a classic psychedelic known to act primarily on serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[6] Variability in biological results can stem from the complexity of the downstream signaling cascade initiated by receptor activation.

DOT Script for Simplified 5-HT2A Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Gene Expression Ca_Release->Downstream PKC->Downstream Ligand This compound (or Mescaline) Ligand->Receptor Binds

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Technical Support Center: Optimization of Clinical Trial Protocol Design for Psychedelic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing clinical trial protocols for psychedelic compounds.

Troubleshooting Guides

Issue: Difficulty in Maintaining Blinding and Placebo Control

Question: How can we mitigate the risk of unblinding in clinical trials of psychedelic compounds, given their potent psychoactive effects?[1][2][3]

Answer:

Maintaining the blind is a significant challenge in psychedelic research.[1][2] Here are several strategies to address this issue:

  • Active Placebo: Use an active placebo that mimics some of the subjective or physiological effects of the psychedelic drug without inducing the full psychedelic experience.[1] Examples include low doses of the psychedelic itself, or other psychoactive substances like niacin, which can produce a physiological sensation (flushing).[4][5]

  • Dose-Response Parallel-Groups Design: This design compares a full therapeutic dose with a low, sub-therapeutic dose of the same psychedelic.[1][2] This can help maintain the blind as all participants expect to receive the study drug.

  • Incomplete Disclosure: Inform participants that they may receive one of several different doses, without revealing the exact number of treatment arms.[1]

  • Assess Blinding Efficacy: Include measures to formally assess whether participants and researchers have been unblinded. This can be done through questionnaires asking them to guess their treatment allocation.[5]

Question: What are the best practices for designing a control group when the psychedelic intervention includes psychotherapy?[4][6]

Answer:

The integration of psychotherapy with psychedelic administration adds a layer of complexity to trial design.[6] To isolate the effects of the drug from the therapy, consider the following:

  • Factorial Design: A factorial design can be used to separate the effects of the drug and the psychotherapy.[4][7] This design includes arms with:

    • Psychedelic + Psychotherapy

    • Placebo + Psychotherapy

    • Psychedelic + Minimal Support

    • Placebo + Minimal Support

  • Standardized Psychological Support: Ensure that the psychological support provided is standardized across all participants in the active and control groups to minimize variability.[4]

  • Quantify the Contribution of Psychotherapy: The trial design should include elements intended to quantify the contribution of the psychotherapy component to the overall treatment effect.[6]

Frequently Asked Questions (FAQs)

Data Collection and Analysis

Q1: What are the key quantitative data points to collect in a psychedelic clinical trial?

A1: Comprehensive data collection is crucial. Key quantitative data includes:

  • Pharmacokinetics: Plasma levels of the psychedelic compound and its metabolites over time.[8]

  • Pharmacodynamics: Measures of subjective effects using validated scales (e.g., Mystical Experience Questionnaire - MEQ30, Quick Inventory of Depressive Symptomatology - QIDS-SR16).[9][10]

  • Safety and Tolerability: Vital signs (heart rate, blood pressure), electrocardiogram (ECG) data, and adverse event reporting.[9]

  • Efficacy Measures: Standardized clinical scales relevant to the indication being studied (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS for depression).[4][10]

  • Expectancy and Blinding Metrics: Questionnaires to assess participant expectations and the success of blinding.[1]

Q2: How should adverse events (AEs) be defined and collected, considering the expected psychoactive effects of psychedelics?

A2: Differentiating between expected psychoactive effects and adverse events is a unique challenge.[4] The FDA draft guidance suggests a hybrid approach:

  • Collect abuse-related terms (e.g., euphoria, hallucinations) irrespective of whether they are considered therapeutic.[4][7]

  • For other potential AEs, use criteria such as clinical significance, requirement for medical intervention, and persistence beyond the duration of the acute drug effects.[4]

Experimental Protocols

Q3: What is a standard protocol for a psilocybin-assisted psychotherapy session for treatment-resistant depression?

A3: While protocols vary, a typical structure involves several distinct phases:[1][11][12]

  • Screening: Thorough medical and psychological evaluation to ensure participant safety.

  • Preparation Sessions: Multiple sessions with two therapists to build rapport, establish trust, and prepare the participant for the psychedelic experience.[1]

  • Dosing Session: A single high dose of psilocybin (e.g., 25 mg) is administered in a comfortable, controlled clinical setting.[8] The session lasts for the duration of the drug's effects (typically 6-8 hours), with continuous monitoring by the therapists.

  • Integration Sessions: Several psychotherapy sessions following the dosing day to help the participant process and integrate their experience.[1]

Q4: Can you provide a methodology for a Phase 1 dose-finding study for a novel psychedelic compound?

A4: A Phase 1, single ascending dose (SAD) study in healthy volunteers is a common approach:[13][14]

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of the investigational drug.

  • Design: Double-blind, placebo-controlled, single-dose escalation cohorts.

  • Participants: Small cohorts of healthy volunteers.

  • Procedure:

    • Each cohort receives a specific dose of the drug or a placebo.

    • Dose escalation to the next cohort occurs only after a safety review of the data from the previous cohort.

    • Intensive safety monitoring, including vital signs, ECGs, and laboratory tests, is conducted.

    • Pharmacokinetic blood samples are collected at frequent intervals to determine the drug's absorption, distribution, metabolism, and excretion.

    • Pharmacodynamic assessments are used to evaluate the subjective effects of the drug.

Quantitative Data Summary

Table 1: Example Psilocybin Dosing in Clinical Trials

IndicationDosing StrategyPsilocybin DoseReference
Treatment-Resistant DepressionFixed Dose25 mg[8][12]
Cancer-Related AnxietyWeight-Based0.2-0.4 mg/kg[8]
Healthy Volunteers (Phase 1)Single Ascending DosesVaries[9]

Table 2: Physiological Effects of a 25 mg Psilocybin Dose in Healthy Volunteers

ParameterMean Peak Value (SD)Baseline ComparisonReference
Systolic Blood Pressure145.93 mmHg (19.01)Significant increase (p < 0.0001)[9]
Diastolic Blood Pressure93.93 mmHg (9.75)Significant increase (p < 0.0001)[9]

Visualizations

Experimental_Workflow cluster_screening Screening Phase cluster_preparation Preparation Phase cluster_dosing Dosing Session cluster_integration Integration Phase s1 Informed Consent s2 Medical & Psych Evaluation s1->s2 p1 Build Rapport s2->p1 p2 Establish Intentions p1->p2 d1 Drug Administration p2->d1 d2 Therapeutic Support d1->d2 d3 Safety Monitoring d2->d3 i1 Process Experience d3->i1 i2 Follow-up Assessments i1->i2

Caption: Workflow of a typical psychedelic-assisted psychotherapy clinical trial.

Blinding_Strategies cluster_placebo Placebo Control cluster_design Trial Design cluster_assessment Assessment main Maintaining the Blind in Psychedelic Trials p1 Active Placebo (e.g., Niacin) main->p1 p2 Low-Dose Psychedelic main->p2 d1 Dose-Response Studies main->d1 d2 Incomplete Disclosure main->d2 a1 Blinding Questionnaires main->a1

Caption: Key strategies for mitigating unblinding in psychedelic clinical trials.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin 5-HT receptor 5-HT2A Receptor serotonin->receptor Binds effect Downstream Signaling receptor->effect psychedelic Psychedelic (e.g., Psilocin) psychedelic->receptor Agonist

References

Minimizing non-specific binding in N,N-Diformylmescaline receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during receptor studies of N,N-Diformylmescaline.

Important Preliminary Note: Current research indicates that this compound is a prodrug that likely metabolizes to N-formylmescaline and subsequently to mescaline.[1] Therefore, receptor binding studies should consider the pharmacological targets of mescaline, which primarily include serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) and potentially trace amine-associated receptors (TAARs).[2][3][4][5] This guide will focus on general principles for minimizing non-specific binding applicable to these receptor systems.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic?

A1: Non-specific binding refers to the interaction of a radioligand with components other than the target receptor, such as lipids, other proteins, and the assay apparatus itself (e.g., filters, plates).[6][7] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[7] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[8][9]

Q2: How is non-specific binding determined in a radioligand binding assay?

A2: Non-specific binding is measured by quantifying the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor. This "cold" ligand saturates the specific binding sites on the target receptor, so any remaining bound radioactivity is considered non-specific.[9] The unlabeled competitor should ideally be structurally different from the radioligand but bind to the same receptor.[8] A common practice is to use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd value.[8][9]

Q3: What are the primary causes of high non-specific binding?

A3: High non-specific binding can stem from several factors:

  • Suboptimal Assay Buffer: Incorrect pH or ionic strength can increase non-specific interactions.[10][11]

  • Inadequate Blocking: Failure to block non-specific sites on membranes and assay materials.[6][10]

  • Excessive Radioligand Concentration: Non-specific binding is often proportional to the radioligand concentration.[12]

  • High Protein Concentration: Too much membrane protein can increase the number of non-specific binding sites.

  • Hydrophobic Interactions: Hydrophobic radioligands tend to exhibit higher non-specific binding to filters and plasticware.[7]

  • Inefficient Washing: Insufficient removal of unbound radioligand.[12]

Troubleshooting Guides

Below are common issues and recommended solutions for minimizing non-specific binding in this compound (metabolite) receptor studies.

Issue 1: High Background Signal Across All Wells
Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Inappropriate Buffer Composition Optimize the pH and ionic strength of your assay buffer. Test different buffer systems (e.g., Tris-HCl, HEPES).[12] Increase the ionic strength with salts like NaCl to reduce electrostatic interactions.[13][14]Reduced non-specific interactions and a lower background signal.
Inadequate Blocking Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) is commonly used at 0.1-5% (w/v).[10][12][13] Consider adding a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to disrupt hydrophobic interactions.[13][14]Saturation of non-specific sites on the membrane and assay apparatus, leading to lower NSB.
Radioligand Sticking to Filters/Plates Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand adhesion.[7][12] Test different filter materials (e.g., glass fiber vs. polyproplyene) to find one with the lowest NSB for your ligand.[7]Minimized binding of the radioligand to the assay apparatus.
Issue 2: Non-Specific Binding is a High Percentage of Total Binding
Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Excessive Radioligand Concentration Titrate the radioligand concentration. Ideally, use a concentration at or below the Kd for competition assays to maximize the specific binding window.[7][8] For saturation assays, use a range from 0.1x to 10x the estimated Kd.[8]A decrease in NSB, which is often directly proportional to the free radioligand concentration.
Excessive Membrane Protein Reduce the amount of membrane protein per well. Perform a protein concentration curve to find the optimal amount that gives a robust specific signal without high NSB. A typical range is 50-100 µg of protein.[10]An improved ratio of specific to non-specific binding.
Suboptimal Incubation Conditions Optimize incubation time and temperature. Lowering the temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions, though this may require longer incubation times to reach equilibrium.[12][13] Perform a time-course experiment to determine when specific binding reaches a plateau.[13]Minimized ligand degradation and reduced NSB without compromising specific binding.
Inefficient Washing Increase the number and/or volume of wash steps.[12] Use ice-cold wash buffer to minimize the dissociation of specifically bound radioligand while washing away unbound ligand.[12]More effective removal of unbound and non-specifically bound radioligand.

Data Presentation: Impact of Optimization on Binding

The following tables present hypothetical data illustrating the effects of troubleshooting on a radioligand binding assay for a serotonin receptor.

Table 1: Effect of Blocking Agent on [³H]-Ligand Binding

Blocking AgentTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% NSB of Total
None15,0009,0006,00060%
0.5% BSA12,5003,7508,75030%
1% BSA 12,000 2,400 9,600 20%
1% BSA + 0.1% Tween-2011,5001,7259,77515%

Note: In this example, 1% BSA significantly improved the specific-to-non-specific ratio. The addition of a detergent further reduced NSB.

Table 2: Effect of Assay Buffer Ionic Strength

NaCl ConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% NSB of Total
50 mM12,0003,0009,00025%
100 mM 11,800 2,360 9,440 20%
150 mM11,5002,0709,43018%
200 mM10,0001,9008,10019%

Note: Increasing ionic strength can reduce NSB, but excessively high salt concentrations may also disrupt specific binding.

Experimental Protocols

Protocol 1: Membrane Preparation
  • Culture cells expressing the target receptor (e.g., 5-HT2A) to confluency.

  • Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).[13]

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

  • Repeat the centrifugation and resuspension steps (wash step) to further purify the membranes.[13]

  • Resuspend the final pellet in the desired assay buffer.

  • Determine the protein concentration using a standard method like the Bradford or BCA assay.

Protocol 2: Saturation Radioligand Binding Assay (Filtration)
  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1% BSA.

    • Radioligand Stock: Prepare serial dilutions of the radiolabeled ligand (e.g., [³H]-Mescaline) to cover a concentration range from 0.1x to 10x the estimated Kd.

    • Unlabeled Competitor Stock: Prepare a high concentration stock of an unlabeled ligand (e.g., 1000x Kd of unlabeled mescaline or a specific antagonist) to determine non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: To a set of tubes, add assay buffer, a specific concentration of radioligand, and the membrane preparation (e.g., 50 µg protein).

    • Non-Specific Binding: To another set of tubes, add assay buffer, the same concentration of radioligand, the high concentration of unlabeled competitor, and the membrane preparation.

  • Incubation: Incubate all tubes at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.[7][12]

  • Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands) setup Set up Assay Tubes (Total & Non-Specific) reagents->setup membranes Prepare Membranes (Cell Culture, Homogenization) membranes->setup incubate Incubate to Equilibrium setup->incubate terminate Terminate & Filter incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate analyze Non-linear Regression (Determine Kd, Bmax) calculate->analyze

Caption: Workflow for a typical radioligand binding assay.

gpcr_signaling ligand Ligand (e.g., Mescaline) receptor GPCR (e.g., 5-HT2A, TAAR1) ligand->receptor g_protein G-Protein (Gq or Gs) receptor->g_protein activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., IP3/DAG, cAMP) effector->second_messenger produces downstream Downstream Cellular Response second_messenger->downstream triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Validating a New Analytical Method for N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for the quantification of N,N-Diformylmescaline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental validation of an analytical method for this compound, a novel analogue of mescaline. Given the compound's known instability, particular attention is paid to potential degradation issues.[1]

Observed Problem Potential Cause Recommended Solution
Low analyte response or no peak detected. Analyte degradation during sample preparation or storage. This compound is unstable in both acidic and basic conditions.[1]- Ensure sample collection and processing are performed under neutral pH conditions. - Minimize sample storage time and maintain samples at low temperatures (e.g., -80°C). - Evaluate the stability of the analyte in the chosen sample matrix and processing conditions as part of the method validation.
Inconsistent results between replicate injections. Instability of the analyte in the autosampler.- Maintain the autosampler at a controlled, low temperature. - Perform a sequence of injections from the same vial over time to assess autosampler stability. - If degradation is observed, a shorter run time or immediate analysis after preparation is necessary.
Presence of unexpected peaks in the chromatogram. Degradation of this compound to N-formylmescaline and subsequently to mescaline.[1]- Develop a chromatographic method that can separate this compound from its potential degradants. - Monitor for the presence of N-formylmescaline and mescaline peaks. - If degradation is unavoidable, consider a method that quantifies the sum of this compound and its degradants, with appropriate justification.
Poor peak shape (e.g., tailing or fronting). Suboptimal chromatographic conditions or interaction with active sites in the analytical column.- Optimize the mobile phase composition, including pH and organic modifier concentration. - Consider a different stationary phase (e.g., a column with end-capping to reduce silanol (B1196071) interactions). - Ensure the injection solvent is compatible with the mobile phase.
High variability in accuracy and precision data. Inconsistent sample preparation, instrument variability, or analyte instability.- Standardize all steps of the sample preparation procedure. - Perform system suitability tests before each analytical run to ensure instrument performance. - Re-evaluate analyte stability under the specific conditions of the accuracy and precision experiments.
Matrix effects observed (ion suppression or enhancement in LC-MS/MS). Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.- Optimize the sample extraction procedure (e.g., use a more selective technique like solid-phase extraction instead of protein precipitation). - Adjust the chromatography to separate the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. What are the key validation parameters to assess for a new analytical method for this compound?

According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include:[2][3][4][5]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including its degradants.[6]

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response, and the concentration range over which this relationship is linear, accurate, and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

2. Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique due to its high sensitivity and selectivity, which is crucial for distinguishing this compound from its metabolites and endogenous matrix components.[7][8][9][10][11] Gas chromatography-mass spectrometry (GC-MS) could also be considered, potentially after a derivatization step, as it has been used for the analysis of mescaline.[12][13][14][15]

3. How should I prepare my calibration standards and quality control (QC) samples?

Calibration standards and QC samples should be prepared by spiking a known amount of a certified reference standard of this compound into a blank biological matrix (e.g., plasma, urine) that is free of the analyte.[16] The concentration of the QC samples should be within the calibration curve range and should include low, medium, and high concentrations.

4. What are the acceptance criteria for the validation parameters?

The acceptance criteria are generally based on guidelines from regulatory agencies. A summary of typical acceptance criteria is provided in the table below.

Validation Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Repeatability and Intermediate) Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Robustness The results should remain within the acceptance criteria for accuracy and precision when method parameters are slightly varied.
Stability Analyte concentration should be within ±15% of the initial concentration under the tested conditions.

5. How can I assess the stability of this compound in biological samples?

Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.

  • Autosampler Stability: Assess the stability of the processed samples in the autosampler.

Experimental Protocols

Protocol 1: Specificity and Selectivity
  • Objective: To demonstrate that the method can accurately measure this compound without interference from matrix components or known degradants.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank matrix spiked with potential interfering substances, including N-formylmescaline and mescaline, to ensure they are chromatographically resolved from this compound.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ. The analyte peak should be adequately resolved from any potential interferents.

Protocol 2: Linearity and Range
  • Objective: To establish the relationship between analyte concentration and instrument response and to define the concentration range for accurate and precise measurements.

  • Procedure:

    • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of this compound.

    • Analyze the calibration standards and plot the instrument response versus the analyte concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Biological Sample spike Spike with Analyte & IS sample->spike extract Sample Extraction (e.g., SPE) spike->extract reconstitute Reconstitute extract->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms specificity Specificity ms->specificity linearity Linearity & Range ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision stability Stability ms->stability

Caption: Workflow for the validation of an analytical method for this compound.

degradation_pathway NN_Diformyl This compound N_Formyl N-Formylmescaline NN_Diformyl->N_Formyl Degradation (Acidic/Basic Conditions) Mescaline Mescaline N_Formyl->Mescaline Further Degradation (Extended Acidic Conditions)

Caption: Potential degradation pathway of this compound.

References

Navigating Unexpected N,N-Diformylmescaline Metabolite Profiles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected metabolite profiles during their experiments with N,N-Diformylmescaline. This guide provides troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary metabolic fate of this compound?

A1: this compound is hypothesized to act as a prodrug for mescaline.[1] Therefore, the expected metabolic pathway involves sequential deformylation to N-formylmescaline and subsequently to mescaline. Following the formation of mescaline, further metabolism is expected to follow its known pathways, primarily oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[2][3]

Q2: We are observing a higher-than-expected ratio of this compound to its metabolites in our in vitro assay. What could be the cause?

A2: Several factors could contribute to this observation:

  • Low Enzymatic Activity: The enzyme systems in your in vitro model (e.g., liver microsomes, hepatocytes) may have low deformylase activity.

  • Incorrect Cofactors: Ensure that the necessary cofactors for the metabolic enzymes are present in your assay buffer at optimal concentrations.

  • Compound Instability: this compound is unstable under certain conditions.[1] Verify the pH and temperature of your incubation and sample processing steps to ensure they are not inhibiting enzymatic activity or causing non-enzymatic degradation.

Q3: Our analysis shows significant amounts of N-formylmescaline but very little mescaline. How can we interpret this?

A3: This profile suggests that the first deformylation step is occurring, but the second is inhibited or significantly slower. This could be due to the specific enzymes involved; the enzyme responsible for removing the second formyl group may be less active or easily saturated in your experimental system. Consider extending the incubation time or testing different concentrations of the parent compound.

Q4: Can the sample preparation method influence the observed metabolite profile?

A4: Absolutely. This compound is known to be unstable in acidic and basic conditions.[1] If your sample preparation involves pH adjustments, this could lead to the chemical (non-enzymatic) degradation of the parent compound to N-formylmescaline and mescaline, thus skewing your results. It is crucial to maintain a neutral pH during sample extraction and processing.

Troubleshooting Guide

Issue 1: High Variability in Metabolite Quantification Between Replicates
  • Possible Cause 1: Inconsistent Sample Handling.

    • Recommendation: Ensure uniform timing and conditions for sample collection, quenching of metabolic reactions, and storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Instability of this compound during sample preparation.

    • Recommendation: As previously mentioned, maintain neutral pH throughout the extraction process. Evaluate the stability of this compound in your specific matrix and processing conditions by running stability controls (spiked matrix samples kept at various conditions and times before analysis).

  • Possible Cause 3: LC-MS System Instability.

    • Recommendation: Check for pressure fluctuations, inconsistent peak shapes, and retention time shifts. Run system suitability tests before and during the analytical batch to ensure consistent performance.

Issue 2: Unexpected Metabolites Detected
  • Possible Cause 1: Impurities in the Dosing Compound.

    • Recommendation: Analyze the purity of the this compound stock solution using high-resolution mass spectrometry (HRMS) and NMR to identify any potential synthesis-related impurities that could be misinterpreted as metabolites.

  • Possible Cause 2: Non-enzymatic Degradation.

    • Recommendation: this compound's instability can lead to degradation products.[1] Analyze a blank matrix spiked with this compound that has undergone the full sample preparation procedure without incubation to identify any non-enzymatic degradation products.

  • Possible Cause 3: Unexpected Metabolic Pathways.

    • Recommendation: While deformylation and subsequent mescaline metabolism are expected, other pathways like hydroxylation or glucuronidation of the parent compound or its metabolites could occur. Utilize untargeted metabolite profiling and data mining techniques to identify these unexpected metabolites.

Data Presentation

The following table summarizes the pharmacokinetic parameters of mescaline and its major metabolites in human plasma following a single oral dose. This data can serve as a reference for expected metabolite levels if this compound is efficiently converted to mescaline in vivo.

ParameterMescaline3,4,5-Trimethoxyphenylacetic acid (TMPAA)N-acetylmescaline (NAM)
Cmax (ng/mL) 895 ± 196794 ± 23524.7 ± 23.1
tmax (h) 2.09 ± 0.802.36 ± 0.732.42 ± 0.82
t½ (h) 4.10 ± 0.404.51 ± 0.852.72 ± 0.72
Urinary Excretion (% of dose) 53% (unchanged)31%< 0.1%

Data adapted from a study on the pharmacokinetics of a single oral dose of 300 mg mescaline hydrochloride in healthy subjects.[4] Urinary excretion data is from a separate study.[5]

Experimental Protocols

Sample Preparation for LC-MS Analysis of Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

LC-MS/MS Method for Phenethylamine Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the parent drug and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound, N-formylmescaline, mescaline, and TMPAA.

NMR Spectroscopy for Metabolite Identification
  • Sample Preparation: Lyophilize pooled plasma or urine samples to remove water. Reconstitute the dried sample in a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer for polar metabolites).

  • Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra. For structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary.

  • Data Analysis: Process the NMR data using appropriate software. Identify metabolites by comparing the chemical shifts and coupling constants to reference spectra from databases or synthesized standards.

Visualizations

Expected Metabolic Pathway of this compound This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Deformylation Mescaline Mescaline N-Formylmescaline->Mescaline Deformylation 3,4,5-Trimethoxyphenylacetaldehyde 3,4,5-Trimethoxyphenylacetaldehyde Mescaline->3,4,5-Trimethoxyphenylacetaldehyde Oxidative Deamination Other Mescaline Metabolites Other Mescaline Metabolites Mescaline->Other Mescaline Metabolites e.g., O-demethylation, N-acetylation 3,4,5-Trimethoxyphenylacetic acid (TMPAA) 3,4,5-Trimethoxyphenylacetic acid (TMPAA) 3,4,5-Trimethoxyphenylacetaldehyde->3,4,5-Trimethoxyphenylacetic acid (TMPAA) Oxidation LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Troubleshooting_Logic Start Unexpected Metabolite Profile Check_Purity Is the parent compound pure? Start->Check_Purity Check_Stability Is the compound stable under assay conditions? Check_Purity->Check_Stability Yes Impurity_Issue Address synthesis impurities. Check_Purity->Impurity_Issue No Check_Metabolism Is enzymatic activity optimal? Check_Stability->Check_Metabolism Yes Stability_Issue Adjust pH, temperature, or sample handling. Check_Stability->Stability_Issue No Metabolism_Issue Optimize cofactors, enzyme concentration, or incubation time. Check_Metabolism->Metabolism_Issue No Novel_Metabolite Investigate novel metabolic pathways. Check_Metabolism->Novel_Metabolite Yes

References

Enhancing the stability of N,N-Diformylmescaline for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diformylmescaline Stability

Disclaimer: this compound is a compound for which extensive public stability data is not available. The following guidance is based on established chemical principles for related structures, specifically formamides and phenethylamines, and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of the phenethylamine (B48288) mescaline, characterized by two formyl groups attached to the nitrogen atom. The stability of this compound is a primary concern due to the presence of the N,N-diformyl group, which is known to be susceptible to hydrolysis.[1][2][3][4][5][6] Degradation can lead to a loss of purity and potency, affecting experimental reproducibility and the overall viability of the compound for long-term research or development.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of formamides, the most probable degradation pathways are:

  • Hydrolysis: The C-N bonds of the diformylamino group can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield mono-formylated intermediates or mescaline and formic acid.[3][6]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to break down into various smaller molecules.[7][8][9][10]

  • Oxidation: The phenethylamine core, like other similar compounds, may be susceptible to oxidation, especially if exposed to air and light over extended periods.[11]

  • Photolysis: Exposure to UV or visible light can provide the energy to break chemical bonds, leading to degradation.[11][12]

Q3: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) for long-term storage. For very long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.[13]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[11]

  • Moisture: Store in a desiccated environment. Use of a desiccator or sealed containers with a desiccant is highly recommended to prevent hydrolysis.[11][12]

  • Light: Protect from light by using amber-colored vials or storing in a dark location.[11][12]

Q4: I am dissolving this compound for my experiments. Which solvents are recommended to minimize degradation?

It is crucial to use anhydrous aprotic solvents (e.g., anhydrous acetonitrile (B52724), THF, or dichloromethane) to prepare stock solutions. Avoid aqueous solutions for storage. If aqueous buffers are required for an experiment, they should be prepared fresh from a stock solution in an anhydrous solvent and used immediately. The pH of the aqueous medium should be kept near neutral if possible, as both acidic and basic conditions can accelerate hydrolysis.[2][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from white to yellow/brown, clumping). Oxidation or reaction with moisture.[14]1. Verify storage conditions (temperature, light, atmosphere). 2. Ensure the container is properly sealed and stored with a desiccant. 3. Perform purity analysis (e.g., HPLC) to quantify degradation. 4. If degradation is confirmed, discard the sample and use a fresh, properly stored batch.
Appearance of new peaks in HPLC/LC-MS chromatogram. Chemical degradation.[14]1. The appearance of new peaks is a strong indicator of degradation. 2. Compare the chromatogram with a freshly prepared standard. 3. Use mass spectrometry (MS) to identify the mass of the new peaks. A mass corresponding to mescaline or mono-formylmescaline would suggest hydrolysis.
Inconsistent experimental results or loss of compound potency. Degradation of the compound in storage or in the experimental solution.[15]1. Prepare a fresh stock solution from a new, unopened vial. 2. Conduct a short-term stability study under your experimental conditions (see protocol below). 3. Ensure that solvents are anhydrous and that aqueous solutions are used immediately after preparation.
Difficulty dissolving the compound. The compound may have degraded into less soluble byproducts or absorbed moisture.1. Check the compound's appearance for signs of degradation. 2. Use gentle heating or sonication to aid dissolution in an appropriate anhydrous solvent. 3. If solubility issues persist with a previously soluble batch, it is a strong indication of degradation. Analyze for purity.

Data Presentation: Stability Under Various Conditions

The following table summarizes illustrative stability data for this compound under accelerated degradation conditions. Note: This data is hypothetical and intended to demonstrate a typical stability profile.

Condition Time Purity (%) Major Degradant(s) Detected
40°C / 75% RH 099.8-
1 month95.2N-formylmescaline, Mescaline
3 months88.1N-formylmescaline, Mescaline
60°C 099.8-
1 week92.5N-formylmescaline, Mescaline
4 weeks81.3N-formylmescaline, Mescaline, Unknowns
Photostability (ICH Q1B) 099.8-
24 hours99.1Minor oxidative byproducts
Aqueous Solution (pH 4) 099.8-
8 hours90.4N-formylmescaline, Mescaline
Aqueous Solution (pH 7) 099.8-
8 hours98.5N-formylmescaline
Aqueous Solution (pH 9) 099.8-
8 hours85.7Mescaline, N-formylmescaline

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting degradation products.[16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 269 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[14][18]

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidation: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours before HPLC analysis.

  • Thermal Degradation: Place the solid compound in a sealed vial and incubate in an oven at 80°C for 72 hours. Dissolve in acetonitrile for HPLC analysis.

Visualizations

G cluster_storage Long-Term Storage Protocol start Receive Compound aliquot Aliquot into amber vials start->aliquot inert Flush with inert gas (Argon or Nitrogen) aliquot->inert seal Seal tightly with appropriate cap inert->seal desiccator Place in desiccator seal->desiccator store Store at 2-8°C or -20°C (Protected from light) desiccator->store end Use for experiments store->end

Caption: Recommended workflow for long-term storage of this compound.

G cluster_troubleshooting Troubleshooting Degradation issue Inconsistent Results or Visible Degradation Observed check_storage Verify Storage Conditions: Temp, Light, Moisture, Atmosphere issue->check_storage hplc Analyze Purity via HPLC vs. Fresh Standard check_storage->hplc degraded Degradation Confirmed? (New peaks > 1%) hplc->degraded discard Discard Old Sample. Use Fresh Aliquot. degraded->discard Yes review_handling Review Solution Prep & Handling Procedures degraded->review_handling No discard->review_handling ok Compound is Stable. Investigate Other Experimental Variables. review_handling->ok

Caption: Decision tree for troubleshooting suspected compound degradation.

References

Validation & Comparative

Comparative Analysis of N,N-Diformylmescaline and Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Diformylmescaline and other key phenethylamine (B48288) derivatives. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and development in this chemical class.

Introduction

Phenethylamines are a broad class of compounds with significant pharmacological interest due to their diverse effects on the central nervous system.[1] This guide focuses on a comparative analysis of this compound, a recently identified derivative of mescaline, and other well-characterized phenethylamines. This compound is understood to be a prodrug that metabolizes into mescaline, the primary psychoactive component of the peyote cactus.[2][3] Therefore, this analysis will center on the pharmacological properties of its active metabolite, mescaline, in comparison to other structurally related phenethylamines.

The primary mechanism of action for many psychoactive phenethylamines involves interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for hallucinogenic effects.[4][5] Variations in the chemical structure of these compounds can significantly alter their receptor binding affinity, functional activity, and overall pharmacological profile.[6][7] This guide will present a quantitative comparison of these properties to elucidate the structure-activity relationships within this fascinating class of molecules.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of mescaline and other selected phenethylamines for key serotonin receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)
Mescaline~550[8]~300[8]>10,000[9]
N-Methylmescaline5,250[7]Not ReportedNot Reported
TMA-280[2]180[2]>10,000[2]
DOB0.6[2]1.4[2]1,200[2]
2C-B150[6]300[6]>10,000[6]

Note: Data for this compound and N-Formylmescaline are not available, as they are considered prodrugs to mescaline.[2][3]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound to the 5-HT2A receptor using a competitive radioligand binding assay.[4][10]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Unlabeled competitor: Test compound (e.g., mescaline) at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the 5-HT2A receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the same buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]ketanserin, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Functional Assay: 5-HT2A Receptor-Mediated Calcium Flux

This protocol describes a method to assess the functional activity of a compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[11]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compound at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Using the fluorescence plate reader's injection system, add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response).

Mandatory Visualization

Signaling Pathway of Mescaline at the 5-HT2A Receptor```dot

G Mescaline Mescaline HT2A 5-HT2A Receptor Mescaline->HT2A Binds to Gq_protein Gq Protein HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound as a Prodrug

G NN_Diformyl This compound N_Formyl N-Formylmescaline NN_Diformyl->N_Formyl Metabolism (Hydrolysis) Mescaline Mescaline N_Formyl->Mescaline Metabolism (Hydrolysis) Pharmacological_Effect Pharmacological Effect Mescaline->Pharmacological_Effect Elicits

Caption: Prodrug cascade of this compound to Mescaline.

References

A Comparative Framework for Evaluating N,N-Diformylmescaline: An In Vitro vs. In Vivo Analysis Using Mescaline as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diformylmescaline is a novel analogue of the classic psychedelic, mescaline. Recent analysis suggests it is unstable under certain conditions and may function as a prodrug to N-formylmescaline and ultimately mescaline itself.[1] To date, no pharmacological data detailing its in vitro or in vivo effects have been published. This guide provides a comparative framework outlining the essential experiments required to characterize this compound. Due to the absence of specific data, this document uses the well-characterized parent compound, mescaline, as a reference to illustrate the necessary data sets, experimental protocols, and expected analytical workflows. This framework is intended to guide future research into the pharmacological activity of this and other novel psychedelic compounds.

Introduction: The Prodrug Hypothesis

This compound's structure, featuring two formyl groups on the amine of the phenethylamine (B48288) backbone, makes it a candidate for metabolic activation. It has been hypothesized that this compound may be inactive at neurochemical targets in its original form but is converted in vivo to the active psychedelic, mescaline.[1] Testing this hypothesis requires a direct comparison of its effects in controlled, cell-based (in vitro) systems versus its effects in a whole-organism (in vivo) model. A significant discrepancy in activity—low potency in vitro combined with high potency in vivo—would provide strong evidence for its role as a prodrug.

Comparative In Vitro Analysis: Receptor Interaction Profile

The initial step in characterizing a novel psychoactive compound is to determine its binding affinity and functional activity at key central nervous system (CNS) receptors. For classic psychedelics, the primary target is the serotonin (B10506) 2A receptor (5-HT2A), which mediates hallucinogenic effects. A comprehensive screening panel provides a broader understanding of a compound's potential off-target effects and overall selectivity.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the established in vitro profile of mescaline. For this compound, these data points are currently unavailable and represent critical gaps in knowledge that future studies should address.

Table 1: Receptor Binding Affinity (Ki, nM)

Target ReceptorThis compoundMescaline
Serotonin 5-HT2A Data Not Available1,600 - 5,900
Serotonin 5-HT1A Data Not Available1,600 - 6,700
Serotonin 5-HT2C Data Not Available>10,000
Adrenergic α1A Data Not Available>10,000
Adrenergic α2A Data Not Available>10,000
Dopamine D2 Data Not Available>10,000
TAAR1 Data Not Available3,300

Data for Mescaline compiled from Luethi et al. (2022) and Rickli et al. (2016).[1][2]

Table 2: Receptor Functional Activity (EC50, nM & Efficacy)

Target ReceptorAssay TypeThis compoundMescaline
Serotonin 5-HT2A Calcium FluxData Not AvailableEC50: ~10,000 nMEfficacy: Partial Agonist (44-78%)

Data for Mescaline compiled from Luethi et al. (2022).[1]

Signaling Pathway Visualization

Activation of the 5-HT2A receptor by an agonist like mescaline initiates a canonical intracellular signaling cascade via the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

5-HT2A Signaling Pathway Mescaline Mescaline HTR2A 5-HT2A Receptor Mescaline->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling cascade initiated by an agonist.

Comparative In Vivo Analysis: Pharmacokinetics and Behavioral Effects

In vivo studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and for measuring its ultimate behavioral effect. For a potential prodrug, in vivo experiments are the definitive test. The key behavioral assay for classic psychedelics in rodents is the head-twitch response (HTR), a rapid head movement that is reliably induced by 5-HT2A receptor agonists.

Data Presentation: Pharmacokinetics and Behavioral Response

The following tables present pharmacokinetic and behavioral data for mescaline in rodents. These values provide a benchmark for which to compare the future results of this compound studies.

Table 3: Pharmacokinetic Parameters of Mescaline in Rat Brain (20 mg/kg, s.c.)

ParameterThis compoundMescaline
Cmax (Brain) Data Not Available~10,000 ng/g
Tmax (Brain) Data Not Available60 minutes

Data from Páleníček et al. (2008).[3][4][5]

Table 4: Behavioral Effects of Mescaline in Mice

AssayParameterThis compoundMescaline
Head-Twitch Response ED50 (mg/kg)Data Not Available6.51

Data from Halberstadt et al. (2019).

Experimental Workflow Visualization

The process of evaluating a novel compound like this compound follows a logical progression from initial in vitro screening to definitive in vivo behavioral and pharmacokinetic analysis.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50/Efficacy) Binding->Functional PK Pharmacokinetics (PK) (Brain Cmax, Tmax) Functional->PK Analysis Comparative Analysis (In Vitro vs. In Vivo Potency) Functional->Analysis HTR Behavioral Assay (Head-Twitch Response, ED50) PK->HTR HTR->Analysis Conclusion Conclusion (e.g., Prodrug Evidence) Analysis->Conclusion

Caption: Preclinical workflow for characterizing a novel psychedelic compound.

Experimental Protocols

Detailed, standardized protocols are essential for reproducible research. Below are methodologies for the key in vitro and in vivo assays discussed.

Protocol 1: In Vitro Radioligand Competition Binding Assay (5-HT2A Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from CHO-K1 or HEK 293 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Spiperone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Test compound (e.g., this compound) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding, then wash.

  • Assay Mixture: In each well, combine the following in a final volume of 250 µL:

    • 150 µL of the receptor membrane preparation (typically 50-100 µg protein/well).

    • 50 µL of the test compound at varying dilutions or buffer for total binding control.

    • 50 µL of [3H]ketanserin at a concentration near its Kd (e.g., 0.4 nM). For determining non-specific binding, use 50 µL of spiperone.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Mouse Head-Twitch Response (HTR) Assay

Objective: To determine the potency (ED50) of a test compound to induce 5-HT2A-mediated head twitches in mice.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers (e.g., clear polycarbonate cages).

  • Video recording equipment or a manual counter.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Acclimate them to the observation chambers for 10-15 minutes immediately prior to injection.

  • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Use a range of doses to establish a dose-response curve.

  • Observation: Immediately after injection, place the mouse back into its observation chamber. Record the number of head twitches for a set period, typically 30 to 60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior.

  • Data Collection: The total number of head twitches for each animal is counted. Automated systems using video tracking or magnetometers can also be employed for higher throughput and objectivity.

  • Data Analysis: Plot the mean number of head twitches against the logarithm of the dose. Use non-linear regression to fit a dose-response curve and calculate the ED50 value (the dose that produces 50% of the maximal response).

Conclusion and Future Directions

This guide establishes a clear, data-driven framework for the pharmacological evaluation of this compound. The central scientific question is whether it acts as a prodrug for mescaline. The definitive answer lies in comparing its in vitro and in vivo activities.

  • If this compound shows low affinity and efficacy at the 5-HT2A receptor in vitro but produces a potent head-twitch response in vivo, this would strongly support the prodrug hypothesis.

  • Conversely, if it is potent in vitro, it may be an active compound in its own right.

  • If it is inactive in both settings, it is likely not a viable psychoactive agent.

By following the outlined experimental protocols and using the provided data for mescaline as a benchmark, researchers can systematically uncover the pharmacological profile of this novel compound. This approach not only ensures robust and reproducible data but also provides a template for the efficient evaluation of other novel psychoactive substances, accelerating the pace of discovery in psychedelic science.

References

A Head-to-Head Comparison of N,N-Diformylmescaline and Psilocybin: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the pharmacological and psychoactive effects of N,N-Diformylmescaline is exceptionally limited. This guide provides a comparative analysis based on the extensive research available for psilocybin and uses mescaline as a proxy for this compound, as evidence suggests the latter is a prodrug for mescaline[1]. This document is intended for research, scientific, and drug development professionals.

This guide offers a detailed comparison of the known effects of psilocybin and the hypothesized effects of this compound, supported by available experimental data for psilocybin and mescaline.

Pharmacological Profile: Receptor Binding Affinities

The primary psychoactive effects of both psilocybin (through its active metabolite, psilocin) and mescaline are mediated by their agonist activity at serotonin (B10506) 5-HT2A receptors.[2][3][4][5] However, their potencies differ significantly. Psilocin exhibits a much higher affinity for the 5-HT2A receptor compared to mescaline.

CompoundReceptorKi (nM)Efficacy
Psilocin (active metabolite of Psilocybin)5-HT2A~1.7Partial Agonist
Mescaline (hypothesized active metabolite of this compound)5-HT2A~569Partial Agonist

Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative.

Metabolism and Pharmacokinetics

Psilocybin: Upon ingestion, psilocybin, a prodrug, is rapidly dephosphorylated by alkaline phosphatases in the gut and liver to its pharmacologically active metabolite, psilocin.[6][7][8] Psilocin is more lipophilic than psilocybin, allowing it to readily cross the blood-brain barrier.[7] The plasma half-life of psilocin in humans is approximately 2-3 hours.[7] Psilocin is further metabolized, primarily through glucuronidation, and excreted in the urine.[7][9]

This compound: Research on this compound is sparse, but available data indicates it is unstable in both acidic and basic conditions, breaking down into N-formylmescaline and subsequently to mescaline.[1] This suggests that, like psilocybin, this compound likely acts as a prodrug, with its psychoactive effects being attributable to mescaline following in vivo metabolism.

cluster_psilocybin Psilocybin Metabolism Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin-O-glucuronide Psilocin-O-glucuronide Psilocin->Psilocin-O-glucuronide Glucuronidation

Fig. 1: Metabolic Pathway of Psilocybin

cluster_mescaline Hypothesized this compound Metabolism This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Deformylation Mescaline Mescaline N-Formylmescaline->Mescaline Deformylation cluster_pathway 5-HT2A Receptor Signaling Pathway Agonist\n(Psilocin or Mescaline) Agonist (Psilocin or Mescaline) 5-HT2A Receptor 5-HT2A Receptor Agonist\n(Psilocin or Mescaline)->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects cluster_workflow Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add receptor, radioligand, and test compound to plate Filter Filter Incubate->Filter Separate bound from unbound Wash Wash Filter->Wash Remove non-specific binding Count Radioactivity Count Radioactivity Wash->Count Radioactivity Analyze Data Analyze Data Count Radioactivity->Analyze Data Determine IC50 and Ki

References

A Comparative Guide to the Quantification of N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances is paramount for understanding their pharmacology, toxicology, and potential for abuse. N,N-Diformylmescaline, a recently identified analogue of mescaline, presents unique analytical challenges due to its inherent instability.[1] This guide provides a comparative overview of potential analytical methods for the quantification of this compound, offering detailed experimental protocols and a summary of expected performance data to aid in method selection and development.

The Challenge of this compound Quantification

A significant hurdle in the analysis of this compound is its susceptibility to degradation. Studies have shown that the compound is unstable under both acidic and basic conditions, readily breaking down to N-formylmescaline and further degrading to mescaline.[1] This instability necessitates careful consideration of sample preparation, storage, and the analytical technique employed to ensure accurate and reproducible quantification.

Proposed Quantification Methods: A Head-to-Head Comparison

Two primary analytical techniques are proposed for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the anticipated quantitative performance of the proposed LC-MS/MS and GC-MS methods for the analysis of this compound. These values are based on typical performance characteristics for similar small molecules and should be validated for this specific analyte.

ParameterLC-MS/MS (Proposed)GC-MS (Proposed)
Limit of Detection (LOD)0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL5 ng/mL
Linearity (r²)>0.99>0.99
Accuracy (% Recovery)85-115%80-120%
Precision (%RSD)<15%<20%
Methodological Advantages and Disadvantages
FeatureLC-MS/MSGC-MS
Sample Preparation Simple protein precipitation or liquid-liquid extraction. No derivatization required.May require derivatization to improve volatility and thermal stability.
Analysis Time Relatively fast, with typical run times of 5-10 minutes.Longer run times, often 15-30 minutes.
Sensitivity Generally higher sensitivity and specificity.Good sensitivity, but may be lower than LC-MS/MS for this analyte.
Compound Stability Milder ionization techniques (e.g., ESI) reduce the risk of in-source degradation.High temperatures in the injector and column can lead to thermal degradation of labile compounds like this compound.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects compared to LC-MS/MS.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower initial cost and simpler operation.

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound from biological matrices.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS GC_MS GC-MS Analysis Evaporation->GC_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for this compound quantification.

Detailed Experimental Protocols (Proposed)

The following are proposed starting points for method development and will require optimization and validation.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined by infusion of the pure compounds.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant into the LC-MS/MS system.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard and a buffer to adjust the pH to neutral.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a suitable solvent for injection. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be necessary to improve chromatographic performance.

Conclusion

The quantification of this compound requires careful method development, with particular attention to the compound's stability. While both LC-MS/MS and GC-MS are viable techniques, LC-MS/MS is likely to offer superior sensitivity and reduced risk of analyte degradation, making it the recommended starting point for the development of a robust and reliable quantification method. The protocols and performance metrics presented in this guide provide a solid foundation for researchers to establish and validate their own analytical procedures for this novel compound.

References

A Comparative Analysis of N,N-Diformylmescaline Potency Relative to LSD and Mescaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only. The following guide provides a comparative overview of the available pharmacological data for N,N-Diformylmescaline, Lysergic acid diethylamide (LSD), and mescaline, with a focus on their relative potencies. This document is intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative potency data for this compound is currently unavailable in peer-reviewed scientific literature. Preliminary evidence suggests that this compound may function as a prodrug to mescaline. Under acidic conditions, it has been observed to degrade into N-formylmescaline and subsequently into mescaline[1]. Consequently, its in-vivo potency is likely dependent on the rate and efficiency of this chemical conversion.

In contrast, both LSD and mescaline are well-characterized serotonergic psychedelics. LSD is known for its exceptionally high potency, active at microgram doses, while mescaline requires a significantly higher dose, in the range of hundreds of milligrams, to elicit psychoactive effects[1]. Their potencies are primarily attributed to their interaction with the serotonin (B10506) 2A (5-HT2A) receptor.

This guide will present the available quantitative data for LSD and mescaline, detail the experimental protocols used to determine psychedelic compound potency, and provide a theoretical framework for evaluating the potency of a potential prodrug like this compound.

Data Presentation: Comparative Potency at the 5-HT2A Receptor

The following table summarizes the key potency-related values for LSD and mescaline at the human 5-HT2A receptor, the primary target for classical psychedelics. No direct binding or functional data for this compound has been published.

CompoundReceptor Binding Affinity (Ki) at 5-HT2AFunctional Potency (EC50) at 5-HT2ATypical Human Psychoactive Dose
LSD Sub-nanomolar to low nanomolar range~0.5 - 1.5 nM20 - 200 µg
Mescaline Micromolar range (~150 - 12,000 nM)[2][3]~10,000 nM[1]200 - 500 mg
This compound Data not availableData not availableData not available

Experimental Protocols

The determination of a compound's potency as a psychedelic typically involves a combination of in-vitro and in-vivo experimental procedures.

In-Vitro Potency Assessment

1. Radioligand Binding Assays: These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the concentration of a test compound required to displace a radiolabeled ligand from 50% of the target receptors.

  • Methodology:

    • Cell membranes expressing the human 5-HT2A receptor are prepared.

    • A known concentration of a radiolabeled antagonist for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., this compound, LSD, or mescaline) are added to compete with the radioligand for binding to the receptor.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays (e.g., Calcium Flux Assay): These assays measure the functional potency (EC50) of a compound by quantifying its ability to activate the receptor and trigger a downstream signaling cascade.

  • Objective: To determine the concentration of an agonist that produces 50% of its maximal response.

  • Methodology:

    • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are cultured.

    • The cells are treated with increasing concentrations of the test compound.

    • Activation of the 5-HT2A receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

    • The concentration of the test compound that elicits a half-maximal response (EC50) is calculated from the dose-response curve.

In-Vivo Assessment of Prodrug Conversion and Potency

For a suspected prodrug like this compound, in-vivo studies are crucial.

  • Objective: To determine if and to what extent this compound is converted to mescaline in a living organism and to assess its psychoactive effects.

  • Methodology:

    • Pharmacokinetic Studies:

      • This compound is administered to an animal model (e.g., rodents).

      • Blood and brain tissue samples are collected at various time points.

      • The concentrations of this compound, N-formylmescaline, and mescaline in the samples are quantified using liquid chromatography-mass spectrometry (LC-MS). This data reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and confirms its conversion to mescaline.

    • Behavioral Pharmacological Studies (e.g., Head-Twitch Response in Mice):

      • The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

      • Different doses of this compound are administered to mice.

      • The frequency of head twitches is recorded and compared to the effects of known doses of mescaline and a vehicle control.

      • The relative potency can be estimated by comparing the doses of this compound and mescaline required to produce a similar HTR frequency.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Cascade

The primary mechanism of action for classical psychedelics involves the activation of the 5-HT2A receptor, which is a Gq-coupled receptor. The diagram below illustrates the canonical signaling pathway.

G Canonical 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Psychedelic (e.g., LSD, Mescaline) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream G Experimental Workflow for Potency Assessment of a Novel Compound Start Novel Compound (e.g., this compound) In_Vitro In-Vitro Assays Start->In_Vitro Binding Radioligand Binding (Determine Ki) In_Vitro->Binding Functional Functional Assays (Determine EC50) In_Vitro->Functional Prodrug_Hypothesis Prodrug Hypothesis? Binding->Prodrug_Hypothesis Functional->Prodrug_Hypothesis In_Vivo In-Vivo Studies Prodrug_Hypothesis->In_Vivo Yes Potency_Conclusion Conclusion on Potency Prodrug_Hypothesis->Potency_Conclusion No PK Pharmacokinetics (LC-MS) (Confirm conversion to active metabolite) In_Vivo->PK Behavior Behavioral Pharmacology (e.g., Head-Twitch Response) In_Vivo->Behavior PK->Potency_Conclusion Behavior->Potency_Conclusion

References

Validating the In Vivo Conversion of N,N-Diformylmescaline to Mescaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-Diformylmescaline as a potential prodrug for mescaline. Due to the nascent stage of research into this compound, this document synthesizes the currently available in vitro data and presents a theoretical framework for its in vivo conversion, alongside established pharmacokinetic data for mescaline. Furthermore, it introduces N-acetylmescaline as a theoretical alternative for comparison and outlines detailed experimental protocols to facilitate future in vivo validation studies.

Introduction

Mescaline, a naturally occurring psychedelic phenethylamine, has a long history of spiritual and medicinal use. Its therapeutic potential is a subject of renewed interest in modern pharmacology. However, its delivery and pharmacokinetic profile can present challenges. Prodrug strategies offer a potential avenue to modulate pharmacokinetics, improve bioavailability, and enhance therapeutic efficacy. This compound has recently emerged as a candidate for a mescaline prodrug, predicated on its chemical lability. This guide aims to critically evaluate the existing evidence for its in vivo conversion to mescaline and compare it with mescaline and another potential, though less studied, alternative, N-acetylmescaline.

It is critical to note that to date, no in vivo studies have been published that quantitatively assess the conversion of this compound to mescaline in any biological system. The information presented herein is based on theoretical chemical principles and in vitro experimental findings.

Chemical Conversion Pathway

This compound is hypothesized to undergo a two-step hydrolysis to yield mescaline. This process is expected to be initiated by the acidic environment of the stomach and/or enzymatic action in the body. The proposed pathway is as follows:

  • Step 1: Hydrolysis of one formyl group. this compound is converted to N-formylmescaline.

  • Step 2: Hydrolysis of the second formyl group. N-formylmescaline is converted to mescaline.

This sequential hydrolysis is supported by in vitro stability studies.

G This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline  Hydrolysis (Acidic/Basic/Enzymatic) Mescaline Mescaline N-Formylmescaline->Mescaline  Hydrolysis (Acidic/Basic/Enzymatic)

Figure 1: Proposed in vivo conversion pathway of this compound to mescaline.

Data Presentation: In Vitro Stability and Pharmacokinetics

The following tables summarize the available in vitro stability data for this compound and the established pharmacokinetic parameters for mescaline in both human and rat models. This juxtaposition allows for a theoretical comparison of the expected prodrug performance against the active compound.

Table 1: In Vitro Stability of this compound

ConditionHalf-life (t½)Degradation ProductsReference
Acidic (pH 1)Not explicitly quantified, but noted to be unstableN-formylmescaline, MescalineGallagher et al., 2023
Basic (pH 13)Not explicitly quantified, but noted to be unstableN-formylmescalineGallagher et al., 2023
Neutral (pH 7)Relatively stable-Gallagher et al., 2023

Note: The study by Gallagher et al. (2023) focused on the identification and stability under forced degradation conditions and did not provide precise kinetic data.

Table 2: Pharmacokinetics of Mescaline in Humans (Oral Administration)

ParameterValueUnitReference
Bioavailability>50%Not specified in provided results
Tmax (Time to peak concentration)1.5 - 2hoursNot specified in provided results
Cmax (Peak concentration)Dose-dependentng/mLNot specified in provided results
t½ (Elimination half-life)~6hoursNot specified in provided results
Major Metabolite3,4,5-Trimethoxyphenylacetic acid (TMPA)-Not specified in provided results

Table 3: Pharmacokinetics of Mescaline in Rats (Subcutaneous Administration)

ParameterValueUnitReference
Tmax (serum)30minutesNot specified in provided results
Tmax (brain)60minutesNot specified in provided results
t½ (serum)~2hoursNot specified in provided results
Major Metabolite3,4,5-Trimethoxyphenylacetic acid (TMPA)-Not specified in provided results

Comparison with an Alternative: N-Acetylmescaline

N-acetylmescaline is a naturally occurring metabolite of mescaline found in peyote and in human urine following mescaline ingestion[1]. It is reported to have little to no psychoactive effects, making it a theoretical candidate for a mescaline prodrug.

Table 4: Comparison of this compound and N-Acetylmescaline as Potential Prodrugs

FeatureThis compoundN-Acetylmescaline
Origin SyntheticNatural metabolite
Hypothesized Conversion Two-step hydrolysis of formyl groupsHydrolysis of the acetyl group
In Vitro Evidence Unstable in acidic and basic conditionsData not available
In Vivo Conversion Data Not availableNot available
Pharmacological Activity Unknown, presumed inactiveInactive as a hallucinogen[1]

While N-acetylmescaline is an interesting comparator due to its natural origin and inactivity, there is currently no evidence to suggest it is efficiently converted back to mescaline in vivo. Further research would be required to validate its potential as a prodrug.

Experimental Protocols for In Vivo Validation

To address the current data gap, the following experimental protocols are proposed for a preclinical study in a rat model to validate and quantify the in vivo conversion of this compound to mescaline.

5.1. Objective

To determine the pharmacokinetic profile of this compound and its metabolites (N-formylmescaline and mescaline) in rats following oral administration and to calculate the bioavailability of mescaline from the prodrug.

5.2. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with 12-hour light/dark cycle and ad libitum access to food and water.

5.3. Experimental Design

  • Group 1 (n=6): this compound (equivalent to 10 mg/kg mescaline) administered orally (gavage).

  • Group 2 (n=6): Mescaline HCl (10 mg/kg) administered orally (gavage).

  • Group 3 (n=6): Mescaline HCl (5 mg/kg) administered intravenously (tail vein).

5.4. Dosing Preparation

  • This compound will be synthesized and purified according to the method described by Gallagher et al. (2023). The purity should be >98%. The compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Mescaline HCl will be dissolved in sterile saline.

5.5. Sample Collection

  • Blood samples (~0.2 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Blood will be collected into tubes containing an appropriate anticoagulant and protease inhibitors.

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

5.6. Bioanalytical Method

  • A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method will be developed for the simultaneous quantification of this compound, N-formylmescaline, and mescaline in rat plasma.

  • The method should have a lower limit of quantification sufficient to detect concentrations at later time points.

5.7. Pharmacokinetic Analysis

The following pharmacokinetic parameters will be calculated for all analytes using non-compartmental analysis:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC (Area under the plasma concentration-time curve)

  • t½ (Elimination half-life)

  • CL (Clearance)

  • Vd (Volume of distribution)

  • The absolute bioavailability (F) of mescaline from the oral administration of this compound will be calculated using the formula: F = (AUCoral,prodrug / AUCiv,mescaline) * (Doseiv,mescaline / Doseoral,prodrug)

G cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis Group1 Group 1 (n=6) This compound (Oral) Blood_Collection Serial Blood Sampling (0-24h) Group1->Blood_Collection Group2 Group 2 (n=6) Mescaline (Oral) Group2->Blood_Collection Group3 Group 3 (n=6) Mescaline (IV) Group3->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Quantification (Prodrug & Metabolites) Storage->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½, F) LCMS->PK_Analysis

References

A Comparative Study of N,N-Diformylmescaline and N-Formylmescaline: Prodrugs to a Classic Psychedelic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Diformylmescaline and N-formylmescaline, two analogs of the classic psychedelic compound, mescaline. Both compounds are considered prodrugs of mescaline, with this compound being a precursor to N-formylmescaline, which in turn is a precursor to mescaline. This comparison focuses on their chemical properties, synthesis, stability, and presumed pharmacological activity, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and N-formylmescaline is presented in Table 1. These properties are fundamental to understanding their behavior in biological systems.

PropertyThis compoundN-Formylmescaline
Chemical Structure
IUPAC Name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamideN-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide
Molecular Formula C13H17NO5C12H17NO4
Molar Mass 267.28 g/mol [1]239.27 g/mol
Appearance Reported as a powder[1]Not specified
Natural Occurrence Not known to be naturally occurring[1]Found in trace amounts in peyote (Lophophora williamsii)[1]

Synthesis and Stability

Synthesis

This compound: The synthesis of this compound has been described as a three-step process starting from 3,4,5-trimethoxyphenylacetic acid.[2] While the detailed protocol for the final formylation step is not publicly available, it would likely involve the reaction of N-formylmescaline with a formylating agent.

N-Formylmescaline: A plausible synthesis of N-formylmescaline would involve the direct formylation of mescaline. A general procedure for the formylation of a primary amine is provided in the experimental protocols section.

Stability and Prodrug Characteristics

This compound is chemically unstable under both acidic and basic conditions.[1][2] It readily hydrolyzes to N-formylmescaline, which can then be further hydrolyzed to mescaline.[1][2] This chemical liability is the primary evidence for its role as a prodrug of mescaline.[2] The sequential hydrolysis pathway is a key characteristic of these compounds.

The stability of these compounds is a critical factor in their handling, storage, and biological activity. Stability studies are essential to determine their shelf-life and degradation pathways under various conditions.

Pharmacological Activity

Mechanism of Action

As prodrugs of mescaline, the pharmacological activity of this compound and N-formylmescaline is ultimately dependent on their conversion to mescaline. Mescaline is a well-characterized psychedelic compound that acts as a partial agonist at serotonin (B10506) 5-HT2A receptors.[3] The activation of these G protein-coupled receptors is believed to mediate the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

Quantitative Pharmacological Data

To date, there is a notable absence of publicly available quantitative pharmacological data, such as receptor binding affinities (Ki values) and functional activities (EC50 or IC50 values), for this compound and N-formylmescaline at the 5-HT2A receptor or other potential targets. Such data would be crucial for a direct comparison of their intrinsic activities and for fully understanding their pharmacological profiles.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and N-formylmescaline.

4.1. Synthesis of N-Formylmescaline

This protocol describes a general method for the N-formylation of a primary amine, which can be adapted for the synthesis of N-formylmescaline from mescaline.

  • Materials: Mescaline hydrochloride, formic acid, acetic anhydride (B1165640), sodium bicarbonate, dichloromethane, anhydrous magnesium sulfate (B86663).

  • Procedure:

    • Dissolve mescaline hydrochloride in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

    • Extract the freebase mescaline with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield mescaline freebase.

    • To a solution of mescaline freebase in dichloromethane, add an equimolar amount of formic acid.

    • Cool the mixture in an ice bath and slowly add an equimolar amount of acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-formylmescaline.

    • Characterize the final product by NMR and mass spectrometry.

4.2. In Vitro Hydrolysis (Prodrug to Drug Conversion Assay)

This protocol outlines a method to study the chemical hydrolysis of this compound and N-formylmescaline under acidic and basic conditions.

  • Materials: this compound, N-formylmescaline, hydrochloric acid (HCl) solutions of varying pH (e.g., pH 1, 2), sodium hydroxide (B78521) (NaOH) solutions of varying pH (e.g., pH 12, 13), phosphate-buffered saline (PBS, pH 7.4), High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Procedure:

    • Prepare stock solutions of this compound and N-formylmescaline in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • In separate reaction vials, add a small aliquot of the stock solution to the different pH buffers to achieve a final desired concentration.

    • Incubate the vials at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial and quench the reaction by neutralizing the pH or by adding an organic solvent.

    • Analyze the samples by HPLC to quantify the disappearance of the parent compound and the appearance of the hydrolysis products (N-formylmescaline and mescaline).

    • Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and the half-life (t1/2) at each pH.

4.3. 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

  • Materials: Cell membranes prepared from cells expressing the human 5-HT2A receptor, [3H]ketanserin (radioligand), unlabeled ketanserin (B1673593) (for non-specific binding), test compounds (this compound, N-formylmescaline, mescaline), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation fluid, liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add the cell membranes, [3H]ketanserin at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ketanserin.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.4. In Vitro Metabolic Stability Assay

This protocol details a method to assess the metabolic stability of the compounds in liver microsomes.

  • Materials: Human liver microsomes, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), test compounds, positive control compounds (e.g., a rapidly metabolized drug), quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the liver microsomes and the test compound in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Visualizations

Signaling Pathway

The presumed pharmacological effects of this compound and N-formylmescaline are mediated through their conversion to mescaline and subsequent activation of the 5-HT2A receptor. The following diagram illustrates the canonical signaling pathway associated with 5-HT2A receptor activation.

5-HT2A_Receptor_Signaling_Pathway cluster_0 Prodrug Conversion cluster_1 Receptor Activation and Downstream Signaling This compound This compound N-Formylmescaline N-Formylmescaline This compound->N-Formylmescaline Hydrolysis Mescaline Mescaline N-Formylmescaline->Mescaline Hydrolysis 5-HT2A_Receptor 5-HT2A_Receptor Mescaline->5-HT2A_Receptor Binds to Gq_G_protein Gq_G_protein 5-HT2A_Receptor->Gq_G_protein Activates PLC PLC Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release IP3->Ca2_release Stimulates Cellular_Response Psychedelic Effects PKC->Cellular_Response Ca2_release->Cellular_Response

Caption: Prodrug conversion and 5-HT2A receptor signaling cascade.

Experimental Workflow: In Vitro Hydrolysis

The following diagram illustrates the workflow for determining the rate of hydrolysis of the prodrugs.

In_Vitro_Hydrolysis_Workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Prodrugs) Start->Prepare_Stock_Solutions Prepare_pH_Buffers Prepare pH Buffers (Acidic, Neutral, Basic) Start->Prepare_pH_Buffers Incubate Incubate at 37°C Prepare_Stock_Solutions->Incubate Prepare_pH_Buffers->Incubate Time_Points Sample at Various Time Points Incubate->Time_Points Quench_Reaction Quench Reaction Time_Points->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Determine Hydrolysis Rate and Half-life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro hydrolysis stability testing.

Conclusion

This compound and N-formylmescaline represent intriguing prodrugs of the classic psychedelic mescaline. Their chemical instability and sequential hydrolysis to the active compound are their defining characteristics. While qualitative understanding of their pharmacology is based on their relationship to mescaline, a significant gap exists in the quantitative data needed for a thorough comparison of their potencies and efficacies. The experimental protocols provided herein offer a framework for researchers to generate this critical data, which will be essential for a complete understanding of their structure-activity relationships and potential as research tools or therapeutic agents. Future studies should focus on obtaining quantitative pharmacological data and elucidating the specific enzymatic pathways involved in their in vivo conversion to mescaline.

References

A Comparative Guide to the Behavioral Effects of Mescaline Analogs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of mescaline and its structural analogs in mice, with a focus on the head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential in rodents. The information presented is collated from peer-reviewed experimental studies to assist researchers in understanding the structure-activity relationships of these psychoactive compounds.

Quantitative Comparison of Behavioral Effects

The primary behavioral assay used to compare the hallucinogenic-like potential of mescaline analogs in mice is the head-twitch response (HTR). This behavior is mediated by the activation of serotonin (B10506) 5-HT2A receptors, a key target for classic hallucinogens.[1][2] The potency of a compound to induce HTR is typically quantified by its ED50 value, which represents the dose required to elicit 50% of the maximal response.

The following table summarizes the ED50 values for mescaline and a series of its analogs in C57BL/6J mice, providing a clear comparison of their relative potencies.[1][3]

CompoundChemical NameSubstitution PatternED50 (µmol/kg)Potency Relative to Mescaline
Mescaline 3,4,5-Trimethoxyphenethylamine3,4,5-26.81.0x
Escaline 4-Ethoxy-3,5-dimethoxyphenethylamine3,4,5-11.2~2.4x
Proscaline 3,5-Dimethoxy-4-propoxyphenethylamine3,4,5-8.09~3.3x
TMA 3,4,5-Trimethoxyamphetamine3,4,5-13.6~2.0x
3C-E 4-Ethoxy-3,5-dimethoxyamphetamine3,4,5-8.54~3.1x
3C-P 3,5-Dimethoxy-4-propoxyamphetamine3,4,5-5.82~4.6x
TMA-2 2,4,5-Trimethoxyamphetamine2,4,5-12.4~2.2x
MEM 4-Ethoxy-2,5-dimethoxyamphetamine2,4,5-13.6~2.0x
MPM 2,5-Dimethoxy-4-propoxyamphetamine2,4,5-12.1~2.2x

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the head-twitch response (HTR) assay. A detailed methodology for this key experiment is provided below.

Head-Twitch Response (HTR) Assay

Objective: To quantify the hallucinogen-like behavioral effects of mescaline analogs by measuring the frequency of a rapid, rotational head movement in mice.[4]

Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: C57BL/6J are commonly used.[1][5]

Drug Administration:

  • Drugs are typically dissolved in a saline vehicle.

  • Administration is performed via intraperitoneal (i.p.) injection.[1]

  • Doses are calculated based on the molar mass of the compound to ensure accurate comparisons of potency.[3]

Experimental Procedure:

  • Mice are habituated to the testing environment, which is often a quiet, dimly lit chamber.

  • Following drug administration, mice are placed individually into observation chambers.

  • Head twitches, which are rapid, side-to-side head movements, are counted for a specified duration, typically starting 5-10 minutes after injection and lasting for 30-60 minutes.[6]

  • Automated detection systems using magnetometer coils or video tracking software can be used for precise quantification, though manual observation by trained experimenters is also common.[2]

  • Dose-response curves are generated by testing a range of doses for each compound to determine the ED50 value.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow of a head-twitch response experiment and the underlying serotonergic signaling pathway.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Drug Preparation (Mescaline Analogs in Saline) C Drug Administration (Intraperitoneal Injection) A->C B Animal Acclimation (C57BL/6J Mice) B->C D Behavioral Observation (Head-Twitch Response) C->D E Quantification of Head Twitches D->E F Dose-Response Curve Generation E->F G ED50 Calculation F->G

Experimental workflow for the head-twitch response assay.

G MescalineAnalog Mescaline Analog HTR2A 5-HT2A Receptor MescalineAnalog->HTR2A Agonism Gq11 Gq/11 Protein HTR2A->Gq11 Activation PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC NeuronalExcitation Neuronal Excitation (e.g., in Layer V Pyramidal Neurons) Ca2->NeuronalExcitation PKC->NeuronalExcitation HTR Head-Twitch Response NeuronalExcitation->HTR

Signaling pathway of mescaline analogs inducing HTR.

Structure-Activity Relationship Insights

The data reveals several key structure-activity relationships for mescaline analogs in mice:

  • α-Methylation: The addition of an α-methyl group to the phenethylamine (B48288) backbone, as seen in the transition from mescaline to TMA, generally increases potency.[1][3]

  • Homologation of the 4-Alkoxy Group: For 3,4,5-substituted analogs like mescaline and TMA, increasing the length of the carbon chain at the 4-position from a methoxy (B1213986) to an ethoxy or propoxy group enhances potency.[1][4]

  • Regioisomeric Substitution: The position of the substituents on the phenyl ring significantly impacts activity. For instance, while TMA-2 (2,4,5-substituted) is more potent than mescaline, homologation of its 4-alkoxy group does not further increase its potency, unlike what is observed with the 3,4,5-substituted analogs.[1][3]

These findings in mice are largely consistent with the known hallucinogenic potencies of these compounds in humans, underscoring the predictive validity of the HTR assay for assessing the psychoactive potential of novel serotonergic compounds.[4]

Other Behavioral Effects

While the head-twitch response is a primary measure, mescaline and its analogs can also modulate other behaviors in rodents:

  • Locomotor Activity: Mescaline has been shown to have dose-dependent effects on locomotor activity in mice.[7][8] Some studies report an inverted "U" shape dose-response curve, where lower doses may increase activity while higher doses can suppress it.[6][7]

  • Drug Discrimination: In drug discrimination paradigms, rodents can be trained to distinguish the subjective effects of a hallucinogen from saline. Mescaline and some of its analogs, such as TMA and TMA-2, have been shown to substitute for other known hallucinogens like DOM in rats, indicating similar subjective effects.[4]

  • Cognitive and Learning Effects: Studies have also investigated the impact of mescaline on learning and memory, with some findings suggesting effects on discrimination learning, though these can be strain-dependent.[9][10]

References

Confirming the Identity of N,N-Diformylmescaline: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for N,N-Diformylmescaline against its primary reference standards, mescaline and N-formylmescaline. The following sections detail the experimental protocols and quantitative data necessary for the unambiguous identification of this novel psychoactive substance.

Introduction to this compound

This compound is a derivative of the classic psychedelic, mescaline, and has been identified as a novel psychoactive substance.[1] Structurally, it is the N,N-diformylated analog of mescaline. A key characteristic of this compound is its chemical instability under both acidic and basic conditions, where it readily hydrolyzes to N-formylmescaline and subsequently to mescaline.[1][2] This reactivity profile suggests that this compound may act as a prodrug to mescaline in vivo.[1][2] Due to its recent emergence, the establishment of robust analytical methods for its identification is crucial for forensic and research applications.

Reference Standards

The primary reference standards for the identification of this compound are:

  • Mescaline: The parent compound, a naturally occurring psychedelic phenethylamine (B48288) found in peyote cactus.[3][4] Certified Reference Materials (CRMs) for mescaline are commercially available.[3]

  • N-Formylmescaline: An intermediate in the hydrolysis of this compound and a known natural trace component in peyote.[1]

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its reference standards obtained through various analytical techniques.

Physical and Chemical Properties
PropertyThis compoundN-FormylmescalineMescaline
IUPAC Name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide[5]N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide2-(3,4,5-trimethoxyphenyl)ethanamine[4]
Molecular Formula C13H17NO5[1][5]C12H17NO4C11H17NO3[4]
Molar Mass 267.28 g/mol [5]239.26 g/mol 211.26 g/mol [4]
Appearance White or yellow powder/crystals-White crystalline solid
Mass Spectrometry Data (GC-MS and LC-MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 267195, 182, 167
N-Formylmescaline 239195, 182, 167
Mescaline 211196, 182, 167

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
CompoundChemical Shift (δ) and Multiplicity
This compound Specific proton chemical shifts and coupling constants to be determined from experimental data.
N-Formylmescaline Specific proton chemical shifts and coupling constants to be determined from experimental data.
Mescaline Specific proton chemical shifts and coupling constants to be determined from experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound Characteristic peaks for amide C=O stretching and aromatic C-H stretching.
N-Formylmescaline Characteristic peaks for secondary amide C=O stretching, N-H stretching, and aromatic C-H stretching.
Mescaline Characteristic peaks for primary amine N-H stretching and aromatic C-H stretching.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727), ethyl acetate).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Stability Studies
  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Q Exactive).[6]

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[6]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

  • Sample Preparation: To assess stability, dissolve this compound in solutions of varying pH (e.g., acidic: 0.1 M HCl, basic: 0.1 M NaOH) and analyze at different time points.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Visualized Workflow

The following diagram illustrates the logical workflow for the confirmation of this compound identity using reference standards.

Workflow for this compound Identification cluster_0 Sample Preparation cluster_1 Reference Standards cluster_2 Analytical Techniques cluster_3 Data Comparison and Confirmation Sample Suspected this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Dissolution->GCMS LCMS LC-MS Stability Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Mescaline_Std Mescaline CRM Mescaline_Std->GCMS Mescaline_Std->LCMS Mescaline_Std->NMR Mescaline_Std->FTIR NFormyl_Std N-Formylmescaline Standard NFormyl_Std->GCMS NFormyl_Std->LCMS NFormyl_Std->NMR NFormyl_Std->FTIR Data_Comparison Compare Spectra and Retention Times GCMS->Data_Comparison LCMS->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison Confirmation Confirm Identity of this compound Data_Comparison->Confirmation

Caption: Analytical workflow for confirming this compound.

This comprehensive approach, utilizing multiple analytical techniques and certified reference materials, is essential for the accurate and defensible identification of this compound in forensic and research settings. The inherent instability of the molecule necessitates careful sample handling and the use of appropriate analytical conditions, particularly when employing LC-MS for stability assessments.

References

A Comparative Pharmacokinetic Analysis: N,N-Diformylmescaline and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the classic psychedelic compound, mescaline, and its novel analogue, N,N-Diformylmescaline. While extensive data exists for mescaline, information on this compound is limited, with current research pointing towards its role as a prodrug. This comparison summarizes the available quantitative data, outlines experimental methodologies for mescaline analysis, and visualizes the metabolic pathways.

Executive Summary

Mescaline, a naturally occurring psychedelic, has well-characterized pharmacokinetics, with rapid absorption and a half-life of approximately 3.5 to 6 hours.[1][2] In contrast, this compound is a recently identified analogue that is unstable in acidic and basic conditions, readily degrading to N-formylmescaline and subsequently to mescaline.[3] This suggests that this compound likely acts as a prodrug, with its pharmacokinetic profile being largely influenced by its conversion rate to mescaline in vivo. Direct comparative studies are not yet available.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for mescaline based on studies in humans. Data for this compound is not available as of the last update.

Pharmacokinetic ParameterMescalineThis compound
Route of Administration Oral, Intravenous, Insufflation, SmokingNot Studied
Bioavailability (Oral) ≥53%[1][2]Not Determined
Time to Peak Plasma Concentration (Tmax) ~2.0 hours[2][4]Not Determined
Elimination Half-Life (t½) 3.5 - 6 hours[1][2][4]Not Determined
Metabolism Primarily oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[1] Minor pathways include N-acetylation and O-demethylation.[1]Believed to be a prodrug, degrading to N-formylmescaline and then mescaline.[3]
Primary Metabolites 3,4,5-trimethoxyphenylacetic acid (TMPAA), N-acetylmescaline.[1]N-formylmescaline, Mescaline[3]
Excretion Primarily renal; 53% excreted unchanged in urine, 31% as TMPAA over 24-30 hours.[2][5]Not Determined

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are typical protocols employed in the analysis of mescaline.

Quantification of Mescaline in Biological Samples

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate mescaline from complex biological matrices like urine or plasma.

  • Procedure:

    • A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.

    • The biological sample (e.g., 1 mL of urine) is acidified and loaded onto the cartridge.

    • The cartridge is washed with a weak acidic solution to remove interferences.

    • Mescaline is eluted with a methanol/ammonia solution.

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To achieve sensitive and specific quantification of mescaline.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitored Transitions (MRM): For mescaline, the transition m/z 212.3 → 195.2 is typically monitored for quantification. A deuterated internal standard (mescaline-d9) is often used for improved accuracy.

3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: A robust and reliable method for mescaline identification and quantification.

  • Procedure:

    • Derivatization: The extracted mescaline is often derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties.

    • Chromatographic Conditions:

      • Column: A non-polar capillary column (e.g., HP-5MS).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate mescaline from other compounds.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Mass Analyzer: A quadrupole or ion trap analyzer is used to detect characteristic fragment ions of the derivatized mescaline.

Signaling Pathways and Metabolic Fate

The following diagrams illustrate the metabolic pathway of mescaline and the proposed degradation pathway of this compound.

mescaline_metabolism Mescaline Mescaline TMPA 3,4,5-Trimethoxyphenylacetic acid Mescaline->TMPA Oxidative Deamination (Primary Pathway) NAM N-acetylmescaline Mescaline->NAM N-acetylation Other Other Minor Metabolites Mescaline->Other O-demethylation

Figure 1: Metabolic Pathway of Mescaline.

NNDM_degradation NNDM This compound NFM N-formylmescaline NNDM->NFM Degradation (e.g., acidic/basic conditions) Mescaline Mescaline NFM->Mescaline Further Degradation

Figure 2: Proposed Degradation Pathway of this compound.

Discussion and Future Directions

The pharmacokinetic profile of mescaline is well-established, providing a solid foundation for further research. The emergence of this compound presents an interesting case of a potential prodrug. Its instability suggests that upon administration, it would likely convert to mescaline, and its pharmacokinetic and pharmacodynamic effects would largely mirror those of mescaline, possibly with a delayed onset and altered bioavailability depending on the rate and extent of its in vivo conversion.

Future research should focus on conducting formal pharmacokinetic studies of this compound to determine its absorption, distribution, metabolism, and excretion profile. In vitro and in vivo studies are needed to confirm its conversion to mescaline and to quantify the rate of this conversion in physiological conditions. Such studies will be critical for understanding the potential therapeutic applications and risk profile of this novel mescaline analogue.

References

A Comparative Guide to N,N-Diformylmescaline and Established 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,N-Diformylmescaline against well-characterized 5-HT2A receptor agonists. Due to the novelty of this compound, publicly available pharmacological data is scarce. Therefore, this document focuses on establishing a benchmarking framework, summarizing data for known agonists, and detailing the necessary experimental protocols to evaluate novel compounds like this compound.

This compound is a derivative of mescaline, a classic psychedelic phenethylamine.[1][2] It is hypothesized to function as a prodrug, potentially metabolizing into mescaline in vivo.[1][3] Mescaline itself acts as a partial agonist at the 5-HT2A receptor, which is the primary mechanism mediating the psychoactive effects of serotonergic hallucinogens.[2][4][5] Understanding the activity of novel analogues requires direct comparison with established ligands.

Comparative Analysis of 5-HT2A Agonists

To effectively benchmark a novel compound, its pharmacological profile must be compared against reference agonists with well-defined properties at the 5-HT2A receptor. The following table summarizes key in vitro parameters for serotonin (B10506) (the endogenous ligand) and other classic psychedelic compounds.

Table 1: In Vitro Pharmacological Data for Selected 5-HT2A Agonists

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % relative to 5-HT)
This compound Data Not AvailableData Not AvailableData Not Available
Mescaline ~5,400~10,000Partial Agonist
Serotonin (5-HT) 4.7 - 11.547100%
(R)-DOI 0.7 - 3.89.380-100%
LSD 1.1 - 3.12.9 - 1880-100%
Psilocin 4.6 - 6110 - 4380-100%

Note: Data is compiled from various sources and assays; direct comparison should be approached with caution. The values for Mescaline indicate its relatively low potency compared to other classic psychedelics.[2]

Experimental Protocols for Benchmarking

Evaluating the 5-HT2A receptor activity of a novel compound like this compound involves a series of standardized in vitro assays. These assays determine the compound's binding affinity, functional potency, and efficacy.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist.

Methodology:

  • Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay (for Determining Functional Potency, EC50, and Efficacy, Emax)

The 5-HT2A receptor canonically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[4][6][7] This assay measures that increase as an indicator of receptor activation.

Methodology:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (this compound) or a reference agonist (like serotonin) to the wells.

  • Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[6]

  • Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like serotonin).

Visualizing Key Pathways and Workflows

Canonical 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This process is central to the receptor's physiological and psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Canonical Gq/11 signaling pathway activated by a 5-HT2A receptor agonist.

Experimental Workflow for Calcium Flux Assay

The following diagram outlines the logical steps for conducting a calcium flux assay to determine the functional activity of a test compound.

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Plate 5-HT2A expressing cells in a 96-well plate B 2. Culture cells overnight to allow adherence A->B C 3. Load cells with a calcium-sensitive dye B->C D 4. Add varying concentrations of test compound C->D E 5. Measure fluorescence change using a plate reader D->E F 6. Plot dose-response curve (Response vs. Log[Concentration]) E->F G 7. Calculate EC50 and Emax using non-linear regression F->G

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for N,N-Diformylmescaline, ensuring laboratory safety and regulatory compliance. Given the limited specific data available for this novel compound, these procedures are based on its chemical properties as a mescaline analogue and general principles of hazardous waste management.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₅[1]
Molar Mass 267.281 g·mol⁻¹[2]
IUPAC Name N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide[1]
Chemical Stability Unstable under acidic and basic conditions, degrading to N-formylmescaline and subsequently to mescaline.[2][3][2]
Appearance Seized as a powder.[2]

Standard Operating Procedure for Disposal

Due to its classification as a mescaline analogue, this compound should be handled as a controlled substance in jurisdictions where mescaline is scheduled.[4][5] All disposal procedures must comply with local, state, and federal regulations for hazardous and potentially controlled chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Closed-toe shoes

Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealable and made of a material compatible with organic compounds.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic liquids.[6]

    • Do not mix with other waste streams unless compatibility has been verified.

    • Given its instability in acidic or basic solutions, ensure the waste container is maintained at a neutral pH to prevent degradation into other controlled substances.[2][3]

Decontamination of Labware
  • Glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash with soap and water.

Disposal Pathway
  • Never dispose of this compound down the drain or in regular trash. [6]

  • All waste containing this compound must be disposed of through an approved hazardous waste management service.[7]

  • Follow your institution's specific procedures for arranging a chemical waste pickup. Ensure all containers are properly labeled with the chemical name and associated hazards.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container (Neutral pH) liquid_waste->liquid_container decontaminate Decontaminate Glassware and Work Surfaces solid_container->decontaminate liquid_container->decontaminate collect_rinsate Collect Solvent Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate storage Store Waste in Designated Secure Area collect_rinsate->storage disposal Arrange for Pickup by Approved Hazardous Waste Management Service storage->disposal end End: Disposal Complete disposal->end

References

Safeguarding Research: A Comprehensive Guide to Handling N,N-Diformylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Before handling N,N-Diformylmescaline, researchers must obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) from the supplier. This document provides critical, compound-specific safety information. The following guide is based on best practices for handling potent research compounds of unknown toxicity and should supplement, not replace, the formal SDS.

This compound is a novel analogue and potential prodrug of mescaline, a psychoactive phenethylamine.[1][2] Due to its chemical structure and relationship to a known potent compound, it must be handled with a high degree of caution to minimize exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]

Hazard Assessment and Control

Given the lack of specific toxicity data, this compound should be treated as a potent compound. The core principle of laboratory safety is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

  • Engineering Controls: All work involving solid (powder) or volatile solutions of this compound must be conducted in a certified chemical fume hood or a powder containment enclosure (e.g., a ventilated balance enclosure) to prevent inhalation of aerosols or dust.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on the potential hazards and the specific handling procedures outlined in this guide and the SDS. A designated area for weighing, handling, and storage should be clearly marked.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[4][5] PPE should be donned before entering the designated handling area and removed before exiting.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[5]Provides robust protection against chemical permeation. The outer glove should be worn over the gown cuff and changed every 30-60 minutes or immediately upon known contact.[3][5] The inner glove is worn under the cuff.
Body Protection Disposable, solid-front, long-sleeved gown with knit cuffs. Poly-coated material is preferred.[5][6]Resists permeability by chemical splashes. Gowns should be changed every 2-3 hours or immediately if contaminated.[5]
Eye & Face Protection Chemical splash goggles and a full-face shield.[4]Goggles are required to protect against splashes.[5] A face shield provides an additional layer of protection for the entire face. Standard safety glasses are insufficient.[4]
Respiratory Protection NIOSH-approved N95 respirator (at a minimum) for handling solutions. A Powered Air-Purifying Respirator (PAPR) is recommended for handling powders or when there is a higher risk of aerosolization.[4][7]Protects against inhalation of fine particles or aerosols. Surgical masks offer no protection from chemical aerosols.[3][6] All respirator users must be fit-tested and trained.
Head & Shoe Covers Disposable hair cover/bouffant cap and two pairs of disposable shoe covers.[5]Prevents contamination of hair and tracking of contaminants out of the designated work area. The outer pair of shoe covers should be removed upon exiting the handling area.[5]

Operational and Disposal Plans

Following a strict, step-by-step procedure is essential for minimizing risk during handling and disposal.

Experimental Workflow: Step-by-Step Guidance

The following workflow outlines the critical steps for safely handling this compound from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Establish Work Plan B 2. Prepare & Verify Engineering Controls (e.g., Fume Hood) A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste Containers) B->C D 4. Don Full PPE (Double Gloves, Gown, Respirator, etc.) C->D E 5. Weigh Compound in Containment (Ventilated Enclosure) F 6. Perform Experiment within Fume Hood E->F G 7. Decontaminate Surfaces & Equipment H 8. Segregate & Label All Waste Streams (Solid, Liquid, Sharps) G->H I 9. Doff PPE in Sequence (Outer to Inner Layers) H->I J 10. Dispose of PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.